Abstract
This technical guide provides a comprehensive physicochemical and synthetic analysis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-54-1), a critical heterocyclic building block in the development of small-molecule kinase inhibitors (e.g., c-Met, CDK) and immuno-oncology agents (PD-1/PD-L1). We detail its physical properties, self-validating synthesis protocols, and orthogonal functionalization strategies, offering researchers a roadmap for utilizing this scaffold in high-throughput medicinal chemistry.
Physicochemical Characterization
The following data aggregates experimental values and computational predictions to establish a baseline for handling and characterization.
Property
Value
Notes
Chemical Name
6-Bromo-1H-pyrazolo[4,3-b]pyridine
Systematic IUPAC name
CAS Number
1150617-54-1
Unique Identifier
Molecular Formula
C₆H₄BrN₃
Molecular Weight
198.02 g/mol
Monoisotopic Mass: 196.9588
Appearance
Solid (Off-white to Yellow)
Crystalline powder
Solubility
DMSO (>50 mg/mL), DMF
Soluble in polar aprotic solvents; low water solubility
LogP (Calc)
~1.72
Lipophilic; suitable for membrane permeability
pKa (Calc)
~8.5 (Pyridine N)
Protonation occurs at the pyridine nitrogen
Storage
2–8°C (Desiccated)
Hygroscopic; protect from light
Strategic Importance in Drug Discovery
The 1H-pyrazolo[4,3-b]pyridine core is a "privileged scaffold" because its geometry mimics the adenine ring of ATP, allowing it to bind effectively to the ATP-binding pocket of various kinases.
Kinase Inhibition: Derivatives of this core are potent inhibitors of c-Met (hepatocyte growth factor receptor) and CDK2/CDK4 (cyclin-dependent kinases), making them key targets in oncology.
Immuno-Oncology: Recent studies utilize this scaffold to develop small-molecule inhibitors of the PD-1/PD-L1 interaction, offering an oral alternative to monoclonal antibodies.
Visualizing the Scaffold Versatility
Figure 1: Strategic functionalization points of the pyrazolo[4,3-b]pyridine scaffold for diverse therapeutic targets.
Experimental Protocols
Protocol A: De Novo Synthesis of the Core
Objective: Synthesize 6-Bromo-1H-pyrazolo[4,3-b]pyridine from pyridine precursors.
Mechanism: Condensation of hydrazine with a halogenated pyridine-aldehyde followed by high-temperature cyclization.
Solvent: Ethylene glycol (High boiling point required)
Step-by-Step Methodology:
Setup: Charge a round-bottom flask with 5-bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq) and ethylene glycol (10 mL/g).
Addition: Add hydrazine monohydrate (2.0 eq) dropwise at room temperature.
Cyclization: Heat the reaction mixture to 140°C and stir for 20–24 hours . Note: High temperature is critical for the intramolecular nucleophilic aromatic substitution (SₙAr) to close the pyrazole ring.
Workup: Cool to room temperature. Dilute with water (3x volume).[2]
Extraction: Extract with a mixture of Chloroform/Isopropanol (10:1 ratio). Why? The product has poor solubility in pure ether or hexane; this polar organic mix ensures efficient recovery.
Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–5% Methanol in DCM).
Yield: Expect a yellow solid (Typical yield: 60–75%).
Protocol B: Suzuki-Miyaura Cross-Coupling at C-6
Objective: Install an aryl/heteroaryl group at the 6-position (Bromine handle).
Handling: Use a fume hood. The compound is a combustible solid. Avoid dust formation.[4][5][6]
Waste Disposal: All aqueous waste from the synthesis (containing hydrazine residues) must be treated with bleach (hypochlorite) to neutralize hydrazine before disposal.
Self-Validation: Verify the identity of the synthesized core using 1H-NMR (DMSO-d6) . Look for the distinct singlet of the pyrazole proton (typically >8.0 ppm) and the coupling pattern of the pyridine ring protons.
References
BOC Sciences. 6-Bromo-1H-pyrazolo[4,3-b]pyridine Product Analysis. Retrieved from
ChemScene. Product Data Sheet: 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CS-B1306).[7] Retrieved from
ChemicalBook. Synthesis Routes for CAS 1150617-54-1. Retrieved from
National Institutes of Health (NIH). Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC3045233. Retrieved from
BenchChem. Suzuki Coupling Protocols for Pyridazine/Pyridine Derivatives. Retrieved from
Technical Guide: 1H NMR Analysis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
The following technical guide is structured to address the specific challenges of characterizing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol . It prioritizes the differentiation of regioisomers—a critical failure point in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to address the specific challenges of characterizing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol . It prioritizes the differentiation of regioisomers—a critical failure point in pyrazole chemistry—and provides a self-validating analytical workflow.
Role: Critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors (e.g., JAK/STAT pathways) where the pyrazole C-3/C-4 vectors are essential for hydrogen bonding in the ATP-binding pocket.[1]
The Analytical Challenge:
The primary risk in synthesizing this intermediate is regioisomerism .[1] Methylation of 5-bromo-1H-pyrazoles (or bromination of 1-methyl-pyrazoles) frequently yields a mixture of 1,5- and 1,3-isomers.[1] Standard 1D 1H NMR is often insufficient to distinguish these isomers solely by chemical shift prediction.[1] This guide details a protocol relying on NOE (Nuclear Overhauser Effect) and scalar coupling analysis to unequivocally validate the 5-bromo-1-methyl substitution pattern.[1]
Structural Elucidation Strategy
To ensure scientific integrity, we treat the assignment as a hypothesis requiring validation.
Impurity (Isomer B): 3-bromo-1-methyl (N-Me adjacent to Proton H-5).[1]
In Isomer A, the N-methyl group is distant from the only aromatic proton (H-3). In Isomer B, the N-methyl is adjacent to the aromatic proton (H-5). This spatial difference is the basis of our NOE diagnostic.
Visualization of Analytical Logic
Figure 1: Decision tree for structural validation. Note that "wet" DMSO-d6 eliminates the OH-CH2 coupling, removing a key spectral quality marker.
Experimental Protocol
Sample Preparation
For unambiguous assignment of the hydroxyl group and to prevent proton exchange broadening:
Solvent: Use DMSO-d6 (99.9% D) from a freshly opened ampoule.[1]
Why: CDCl3 often leads to broad OH signals and solubility issues for polar pyrazoles.[1] DMSO-d6 stabilizes the OH proton via hydrogen bonding, revealing the
coupling to the methylene group.
Concentration: 10–15 mg in 0.6 mL solvent.
Why: High concentrations can induce intermolecular H-bonding, shifting the OH peak.
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP or better) to minimize shimming errors.
Acquisition Parameters (400 MHz+)
Pulse Sequence: zg30 (standard 30° pulse).
Relaxation Delay (D1):
seconds.
Reasoning: Pyrazole aromatic protons and quaternary carbons have long
relaxation times.[1][2] A short D1 will suppress integration accuracy.[1]
In the 5-bromo-1-methyl isomer, the proton resides at position 3.
Appearance: Sharp singlet.
Shift Logic: Typically resonates downfield (~7.5 ppm) due to the deshielding effect of the adjacent Nitrogen (N-2) and the aromatic ring current.[1]
Differentiation: In the 3-bromo-1-methyl isomer, the proton would be at H-5. H-5 is typically slightly more upfield or similar, but the key differentiator is the NOE (see Section 5).
Steric Effect: The bulky Bromine at position 5 forces the N-methyl group to adopt a specific conformation, though rotation is free. The shift is distinct from the N-H precursor (which would be broad/absent).[1]
Validation: The NOE Experiment (Critical)
This is the definitive step to prove you have the 5-bromo isomer and not the 3-bromo isomer.
Protocol
Run a 1D Selective NOE (or 2D NOESY) irradiating the N-Methyl singlet at ~3.8 ppm.[1]
Interpretation
Observation: Look for enhancement of the Aromatic Singlet (H-3) at ~7.5 ppm.[1]
General Pyrazole Shifts: Elguero, J. et al.[1][5] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Can. J. Chem.1993 , 71, 678.[5] Link[1]
Solvent Impurities: Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][6] Org.[1][7] Process Res. Dev.2016 , 20, 661–667. Link[1]
Regioisomer Determination: Foces-Foces, C. et al. "Pyrazoles and Pyrazolium Salts: X-ray and NMR Study."[1] J. Chem. Soc., Perkin Trans.[1] 22001 , 232.[1] (Standard text for N-Me pyrazole NOE logic).
Compound Reference: PubChem CID 17933381 (5-bromo-1-methyl-1H-pyrazole core data).[1][8] Link
Thermodynamic Stability & Regioselective Synthesis of 5-Bromo-1-Methylpyrazole Derivatives
Executive Summary This technical guide addresses the thermodynamic and kinetic profiles of 5-bromo-1-methylpyrazole derivatives, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors). The core challenge in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the thermodynamic and kinetic profiles of 5-bromo-1-methylpyrazole derivatives, a critical scaffold in medicinal chemistry (e.g., kinase inhibitors). The core challenge in working with this scaffold is the regio-instability driven by steric repulsion between the N-methyl group and the C5-substituent. This guide provides actionable protocols for kinetically controlled synthesis, thermodynamic stability assessment, and mechanistic insights to prevent unwanted isomerization to the thermodynamically favored 3-bromo isomer.
Part 1: The Thermodynamic Landscape
The C3 vs. C5 Energy Differential
In 1-methylpyrazole systems, the position of the substituent significantly dictates the thermodynamic stability of the molecule.
Thermodynamic Product (3-Bromo): The 1-methyl-3-bromo isomer is the global minimum on the potential energy surface. The C3 position is distal to the N-methyl group, minimizing steric strain.
Kinetic Product (5-Bromo): The 1-methyl-5-bromo isomer is higher in energy (approx. 1.5–3.0 kcal/mol depending on solvent) due to the peri-interaction (steric clash) between the N-methyl group and the bulky bromine atom at C5.
The Isomerization Risk
Under thermal stress or acidic conditions, 5-bromo-1-methylpyrazole derivatives tend to isomerize to the 3-bromo analog. This rearrangement is irreversible in practice, as the reverse reaction is thermodynamically unfavorable.
Key Driver: Relief of steric strain (
) between and .
Figure 1: Energy landscape illustrating the thermodynamic drive from the kinetically trapped 5-bromo isomer to the stable 3-bromo isomer.
Part 2: Synthesis Strategies (Kinetic Control)
To successfully isolate the 5-bromo isomer, one must operate strictly under kinetic control . The following protocol utilizes C5-selective lithiation, exploiting the acidity of the C5-proton (
) which is more acidic than C3 or C4 due to the inductive effect of the adjacent nitrogen.
Protocol: Regioselective Synthesis of 5-Bromo-1-methylpyrazole
Objective: Synthesis of 5-bromo-1-methylpyrazole without contamination by the 3-bromo isomer.
Mechanism:
via Lithiation-Quench.
Reagents:
1-Methylpyrazole (SM)
n-Butyllithium (n-BuLi), 2.5 M in hexanes
1,2-Dibromo-1,1,2,2-tetrafluoroethane (C2F4Br2) or Carbon Tetrabromide (CBr4)
THF (Anhydrous)
Step-by-Step Methodology:
Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF.
Cryogenic Cooling: Cool the THF to -78 °C using a dry ice/acetone bath. Critical: Temperature must remain below -70 °C to prevent "lithium dance" (scrambling of the Li position).
Wait: Stir at -78 °C for 1 hour to ensure complete C5-lithiation.
Electrophilic Quench: Dissolve the bromine source (C2F4Br2 or CBr4, 1.2 eq) in THF and add dropwise to the lithiated species at -78 °C.
Note: Exothermic reaction. Monitor internal temperature to ensure it does not spike above -65 °C.
Workup: Quench with saturated
solution while still cold. Extract with EtOAc, wash with brine, dry over .[1]
Purification: Distillation under reduced pressure is preferred over column chromatography to avoid acid-catalyzed isomerization on silica gel.
Figure 2: Kinetic synthesis workflow. Maintaining cryogenic temperatures is the self-validating step to ensure regioselectivity.
Part 3: Stability Assessment Protocols
Once synthesized, the thermodynamic stability of the 5-bromo derivative must be profiled to define storage and formulation limits.
Differential Scanning Calorimetry (DSC)
DSC provides a "fingerprint" of the thermal stability.
Protocol:
Weigh 2–5 mg of sample into a hermetically sealed aluminum pan.
Equilibrate at 25 °C.
Ramp temperature at 5 °C/min or 10 °C/min up to 250 °C.
Interpretation:
Endotherm: Melting point (if solid).
Exotherm: Decomposition or Isomerization. A sharp exotherm after the melt often indicates the conversion of 5-bromo to 3-bromo or ring degradation.
Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss is observed at the exotherm, it is decomposition. If no mass loss, it is likely isomerization.
Accelerated Stability Testing (HPLC Monitoring)
Quantify the rate of isomerization (
) to predict shelf-life.
Parameter
Condition A (Stress)
Condition B (Accelerated)
Condition C (Control)
Temperature
60 °C
40 °C
4 °C
Humidity
75% RH
75% RH
Ambient
Duration
2 Weeks
1 Month
3 Months
Analysis
HPLC (Day 0, 3, 7, 14)
HPLC (Day 0, 7, 14, 30)
HPLC (Month 1, 3)
Acceptance Criteria:
< 0.5% formation of 3-bromo isomer over the test period.
Any detection of 3-bromo isomer indicates the need for cold chain storage (-20 °C).
Part 4: Mechanistic Insight (The "Walk")
The isomerization of 5-bromo-1-methylpyrazole to 3-bromo-1-methylpyrazole is rarely a simple intramolecular 1,2-shift of the bromine. Instead, it often proceeds via an intermolecular methyl transfer or an acid-catalyzed mechanism where the pyrazole ring opens and recloses (less common for simple halo-pyrazoles) or the N-methyl group migrates.
In the presence of trace acids (often found in silica gel during purification), the N2 nitrogen can be protonated, activating the ring for nucleophilic attack or methyl migration.
Practical Implication: Avoid acidic workups. Use basic alumina or neutralized silica (with 1%
) for purification to prevent thermodynamic equilibration.
References
Regioselective Synthesis via Lithiation
Title: Lithiation of substituted pyrazoles.[2][3] Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles.[3]
Source: J. Org.[3][4] Chem. 1997, 62, 24, 8325–8334.[3]
Structural Analysis & Crystallographic Characterization: (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
This in-depth technical guide details the structural characteristics, crystallographic protocols, and analysis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol . [1] Executive Summary (5-bromo-1-methyl-1H-pyrazol-4-yl)metha...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the structural characteristics, crystallographic protocols, and analysis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol .
[1]
Executive Summary
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a critical pyrazole building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases. Its structural utility lies in the orthogonal reactivity of its substituents: the 5-bromo group facilitates cross-coupling (e.g., Suzuki-Miyaura), while the 4-hydroxymethyl group serves as a hydrogen-bond donor/acceptor or a handle for further functionalization.
This guide provides the technical framework for determining and analyzing its solid-state structure. Unlike simple pyrazoles which form trimeric supramolecular synthons, the 1-methyl substitution blocks the canonical N-H···N interaction, forcing the crystal lattice to organize through alternative O-H···N and Halogen···Heteroatom networks.
Chemical Profile & Structural Parameters[2][3][4][5][6][7][8][9]
Experimental Protocol: Crystallization & Data Collection
Note: As this specific structure is not indexed in open crystallographic databases (CSD/PDB), the following protocol is the industry standard for generating the required dataset.
Synthesis & Purification
High-quality single crystals require >99% purity. The compound is typically synthesized via the reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate using DIBAL-H or LiAlH₄.
Verification: ¹H NMR (DMSO-d₆) must show a clean singlet for the methyl group (~3.8 ppm) and a triplet/doublet for the hydroxymethyl group depending on exchange rates.
Crystallization Strategy
The presence of the hydroxyl group and the bromine atom suggests a lattice stabilized by polar interactions and weak halogen bonding.
Method A: Slow Evaporation (Preferred)
Solvent: Ethanol or Methanol (High solubility).
Protocol: Dissolve 20 mg in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 3-5 pinholes, and allow to stand at 293 K.
Method B: Vapor Diffusion
Inner Vial: Saturated solution in THF.
Outer Vial: Pentane or Hexane (Antisolvent).
Mechanism: Slow diffusion of pentane reduces solubility, promoting nucleation without amorphous precipitation.
X-Ray Diffraction Workflow
Figure 1: Standard X-ray diffraction workflow for small molecule structural determination.
Structural Analysis & Predicted Packing Modes
Molecular Conformation
Ring Planarity: The pyrazole ring (N1-N2-C3-C4-C5) is strictly planar.
Steric Clash: The 5-bromo substituent imposes steric bulk, likely forcing the 1-methyl group to remain in-plane but potentially distorting the exocyclic angles at N1 and C5.
Hydroxymethyl Rotation: The C4-CH₂-OH torsion angle is the primary degree of freedom. It will adopt a conformation that maximizes H-bonding, likely gauche to the C3-H vector to avoid the large Br atom at C5.
The 1-methyl substitution is the defining feature of this crystal lattice.
Absence of N-H···N Trimers: Unlike 4-bromo-1H-pyrazole, which forms cyclic trimers via N-H···N interactions, the methyl group blocks N1.
Primary Interaction (O-H···N): The strongest donor is the -OH group. The strongest acceptor is the pyridinic Nitrogen (N2).
Prediction: Infinite chains of O-H···N(pyrazole) running along the crystallographic screw axis.
Secondary Interaction (Halogen Bonding):
The C-Br bond is polarized (σ-hole). It can form linear C-Br···O(hydroxyl) or C-Br···N contacts, acting as a structure-directing anchor.
Figure 2: Predicted intermolecular interaction map showing the dominance of O-H···N hydrogen bonding and auxiliary halogen bonding.
Comparative Crystallography
Comparing this structure to known analogs clarifies the effect of the methyl group.
Feature
4-Bromo-1H-pyrazole [1]
(5-Bromo-1-methyl...)-methanol (Predicted)
Space Group
Orthorhombic (Pnma)
Likely Monoclinic (P2₁/c) or Triclinic (P-1)
Primary Synthon
Cyclic Trimer (N-H···N)
Infinite Chain (O-H···N)
Packing Efficiency
High (Planar sheets)
Lower (Disrupted by -CH₂OH and -Me)
Melting Point
96-98 °C
Expected ~80-110 °C (Lower symmetry)
References
Crystal structure of 4-bromo-1H-pyrazole. Acta Crystallographica Section C, 1999.
Synthesis and structure of 4-halo-1H-pyrazoles.Crystals, 2023.
Sanofi Patent WO2021/239745. (Cites the synthesis and use of the title compound as an intermediate).
Ostache, N. C.Heterocyclic Chemistry Thesis, 2019.
Protocols & Analytical Methods
Method
Application and Protocol for the Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde via Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Abstract This document provides a comprehensive guide for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry and drug development. The protocol details the selective...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry and drug development. The protocol details the selective oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol. The primary focus is on the Dess-Martin periodinane (DMP) oxidation, a mild and highly efficient method known for its broad functional group tolerance.[1] Additionally, alternative methods such as Swern oxidation and TEMPO-catalyzed oxidation are discussed, providing researchers with a range of options to suit their specific laboratory capabilities and substrate requirements. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice.
Introduction: The Significance of Pyrazole Aldehydes
Substituted pyrazole carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their inherent structural features allow for diverse chemical modifications, making them valuable scaffolds in the design of novel therapeutic agents. These compounds have been integral in the development of drugs with antimicrobial, anti-inflammatory, and antitumor properties. The selective synthesis of these aldehydes from their corresponding alcohols is a critical transformation, demanding mild conditions to avoid over-oxidation to the carboxylic acid and to preserve the integrity of the heterocyclic ring. This application note addresses this challenge by providing a detailed and validated protocol for the oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol.
Rationale for Method Selection: Dess-Martin Periodinane Oxidation
For the oxidation of the sensitive heterocyclic alcohol, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, the Dess-Martin periodinane (DMP) oxidation is the recommended method.[2] The choice is predicated on several key advantages offered by this hypervalent iodine reagent:
Mild Reaction Conditions: The oxidation proceeds at room temperature and under neutral pH, which is crucial for preventing the degradation of the pyrazole ring and other sensitive functional groups.[1]
High Chemoselectivity: DMP selectively oxidizes primary alcohols to aldehydes without affecting other functional groups such as the bromo-substituent and the N-methylated pyrazole ring.[1]
Rapid Reaction Times: Typically, DMP oxidations are complete within a few hours, allowing for efficient synthesis.[2]
Simplified Work-up: The work-up procedure is straightforward, facilitating the isolation of the desired aldehyde product.[2]
While other methods like Swern oxidation are also effective for this transformation, they often require cryogenic temperatures and produce noxious byproducts like dimethyl sulfide.[3][4] TEMPO-catalyzed oxidations, although green, can sometimes be inhibited by nitrogen-containing heterocycles.[5][6] Therefore, for reliability and ease of execution on a laboratory scale, DMP oxidation stands out as a superior choice for this specific substrate.
Reaction Mechanism: Dess-Martin Oxidation
The mechanism of the Dess-Martin oxidation involves two main stages: ligand exchange and elimination.[1][7]
Ligand Exchange: The alcohol ((5-bromo-1-methyl-1H-pyrazol-4-yl)methanol) displaces an acetate ligand on the hypervalent iodine atom of the Dess-Martin periodinane, forming a diacetoxyalkoxyperiodinane intermediate.
Elimination: A second acetate molecule acts as a base, abstracting the proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, leading to the formation of the aldehyde, iodinane, and acetic acid.[7]
Figure 1: Mechanism of Dess-Martin Oxidation.
Experimental Protocol: Dess-Martin Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
This protocol provides a step-by-step guide for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde using Dess-Martin periodinane.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
846629-62-9
191.03
Dess-Martin Periodinane (DMP)
87413-09-0
424.14
Dichloromethane (DCM), anhydrous
75-09-2
84.93
Saturated aqueous sodium bicarbonate (NaHCO₃)
144-55-8
84.01
Sodium thiosulfate (Na₂S₂O₃)
7772-98-7
158.11
Anhydrous magnesium sulfate (MgSO₄)
7487-88-9
120.37
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Syringes and needles
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Workflow for the Dess-Martin Oxidation.
Reaction Setup: To a clean, dry round-bottom flask, add (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask under an inert atmosphere (nitrogen or argon).
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][8]
Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C. Slowly add a solution of DMSO (2.5 eq.) in DCM.
Alcohol Addition: After stirring for 15 minutes, add a solution of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq.) in DCM.
Base Addition: Stir for another 30 minutes, then add triethylamine (5.0 eq.).
Work-up: Allow the reaction to warm to room temperature, then quench with water. Extract with DCM, wash with brine, dry, and concentrate. Purify by column chromatography.
Caution: This reaction generates carbon monoxide gas and dimethyl sulfide, which has a strong, unpleasant odor. It must be performed in a well-ventilated fume hood.[3]
TEMPO-Catalyzed Oxidation
This method employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (bleach).[9]
Reaction Setup: Dissolve (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq.) and TEMPO (0.1 eq.) in a biphasic mixture of DCM and a buffered aqueous solution (e.g., phosphate buffer at pH 7).
Oxidant Addition: Cool the mixture to 0 °C and add sodium hypochlorite solution (1.2 eq.) dropwise while monitoring the temperature.
Work-up: After the reaction is complete, separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with sodium thiosulfate solution and brine, dry, and concentrate. Purify by column chromatography.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient oxidant; low reaction temperature.
Add a slight excess of DMP (up to 1.5 eq.). Ensure the reaction is stirred at room temperature. For Swern, ensure precise temperature control.
Over-oxidation to Carboxylic Acid
Presence of water; prolonged reaction time.
Use anhydrous solvents and reagents. Monitor the reaction closely by TLC and quench immediately upon completion of the starting material.
Low Yield
Product loss during work-up or purification.
Ensure efficient extraction. Use a suitable eluent system for column chromatography to minimize product loss on the silica gel.
Formation of Byproducts
Impure starting material; non-optimal conditions.
Purify the starting alcohol before oxidation. Re-optimize the reaction conditions (solvent, temperature, stoichiometry).
Conclusion
The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde from its corresponding alcohol is a crucial transformation for the advancement of drug discovery programs centered on the pyrazole scaffold. The Dess-Martin periodinane oxidation offers a reliable, mild, and efficient method for this conversion, providing high yields of the desired aldehyde with minimal side product formation. The detailed protocol and supporting information provided in this document are intended to enable researchers to successfully perform this synthesis and to adapt the methodology to their specific needs.
References
Wikipedia. (2023, November 27). Dess–Martin periodinane. In Wikipedia. Retrieved from [Link]
Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2023). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Beilstein Journal of Organic Chemistry, 19, 2398–2405.
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of the American Chemical Society, 133(42), 16901–16910.
Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Molecules, 25(5), 1143.
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
Flanagan, J. C. A., Dornan, L. M., McLaughlin, M. G., McCreanor, N. G., Cook, M. J., & Muldoon, M. J. (2012). The synthesis of N-heterocycles via copper/TEMPO catalysed aerobic oxidation of amino alcohols. Green Chemistry, 14(5), 1279-1282.
Marais, C., Venter, G. A., & Swarts, J. C. (2019).
Marais, C., Venter, G. A., & Swarts, J. C. (n.d.). A (L3)CuI/TEMPO·/NMI catalyst system the aerobic oxidation of 1-octanol to 1-octanal under synthetically relevant reaction conditions. The University of Manchester.
PubChem. (n.d.). (5-bromo-1-methyl-1h-pyrazol-4-yl)methanol. Retrieved from [Link]
Wikipedia. (2023, December 2). Swern oxidation. In Wikipedia. Retrieved from [Link]
PubChem. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized Pyrazoles The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of F...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in the design of bioactive molecules. The synthesis of highly functionalized pyrazoles is therefore of paramount importance in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrazole core under generally mild conditions.[1][2]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol. A key challenge presented by this substrate is the presence of a primary hydroxymethyl group, which could potentially interfere with the catalytic cycle. This document will address this challenge by presenting two strategic approaches: a protecting-group-free method and a more conservative protecting-group strategy, providing researchers with the flexibility to choose the most suitable path for their specific synthetic goals.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3] The three key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, forming a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to facilitate this step.[2]
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Challenge of the Hydroxymethyl Group
The primary alcohol in (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol presents a potential complication. The hydroxyl group could:
Coordinate to the Palladium Catalyst: This could potentially inhibit the catalyst's activity.
React with the Base: Deprotonation of the alcohol by a strong base could lead to undesired side reactions.
Undergo Oxidation: Under certain conditions, the alcohol could be oxidized.
However, literature precedents suggest that Suzuki-Miyaura couplings can be successfully performed on substrates bearing unprotected hydroxyl groups, provided the reaction conditions are carefully selected.[4] In some instances, the reaction conditions have even been shown to simultaneously effect a Suzuki coupling and the reduction of an aldehyde to a hydroxymethyl group, indicating the compatibility of the alcohol functionality.[5]
This protocol is designed for researchers aiming for a more atom-economical and streamlined synthesis. The key is the careful selection of a catalyst system and base that are compatible with the primary alcohol.
Recommended Reagents and Conditions
Parameter
Recommended
Rationale
Palladium Catalyst
Pd(PPh₃)₄ or PdCl₂(dppf)
Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst for Suzuki couplings.[1] Dppf-ligated palladium catalysts are also highly effective for heteroaryl couplings.
Ligand
(If using PdCl₂) dppf
Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that promotes efficient coupling of heteroaryl halides.
Base
K₂CO₃ or K₃PO₄
Carbonate and phosphate bases are generally mild enough to avoid significant deprotonation of the alcohol while still effectively promoting transmetalation.[6]
Boronic Acid
Aryl- or Heteroarylboronic Acid
1.1 - 1.5 equivalents
Solvent
1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)
A mixture of an organic solvent and water is often optimal for dissolving both the organic substrate and the inorganic base.[1]
Temperature
80-100 °C
Sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant decomposition.
Atmosphere
Inert (Argon or Nitrogen)
Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Protocol
Reaction Setup: To a flame-dried Schlenk flask, add (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Workup:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the protecting-group-free Suzuki-Miyaura coupling.
Protocol 2: Protecting-Group Strategy for Enhanced Reliability
For particularly sensitive substrates or to ensure the highest possible yield and purity, a protecting group strategy is recommended. This involves masking the hydroxymethyl group as a silyl ether, which is robust under the basic conditions of the Suzuki coupling and can be easily removed post-reaction.
Step 1: Protection of the Hydroxymethyl Group
The most common and effective protecting groups for alcohols are silyl ethers, such as the tert-butyldimethylsilyl (TBS) group.
Procedure:
Dissolve (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM).
Add imidazole (1.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.).
Stir the reaction at room temperature until completion (monitored by TLC).
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
Purify the crude product by flash chromatography to yield the TBS-protected pyrazole.
Step 2: Suzuki-Miyaura Coupling of the Protected Substrate
With the hydroxyl group masked, a broader range of Suzuki conditions can be employed with a lower risk of side reactions. The protocol is similar to the protecting-group-free version.
Procedure:
Follow the step-by-step protocol for the protecting-group-free coupling, using the TBS-protected (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol as the starting material.
Step 3: Deprotection of the Silyl Ether
The TBS group is typically removed under acidic conditions or with a fluoride source.
Procedure (using TBAF):
Dissolve the purified, coupled product in tetrahydrofuran (THF).
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv.).
Stir at room temperature until the deprotection is complete (monitored by TLC).
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify by flash chromatography if necessary to yield the final product.
Caption: Workflow for the Suzuki-Miyaura coupling using a protecting-group strategy.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low Yield
Inefficient catalyst turnover
Screen alternative palladium catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand like XPhos or SPhos).
Decomposition of boronic acid
Use a milder base (e.g., K₃PO₄) and ensure the reaction is run under a strictly inert atmosphere.
Debromination
Proto-debromination of the starting material
Use anhydrous solvents and ensure the base is thoroughly dried.
Incomplete Reaction
Low reactivity of the boronic acid
Increase the reaction temperature or use a more active catalyst system.
Side Product Formation
Reaction with the hydroxymethyl group
Switch to the protecting-group strategy (Protocol 2).
Conclusion
The Suzuki-Miyaura coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a highly viable and strategic transformation for the synthesis of novel, functionalized pyrazoles. By carefully selecting the reaction conditions, researchers can successfully perform this coupling in a protecting-group-free manner. For instances where maximum yield and purity are critical, or with particularly sensitive coupling partners, a straightforward protection-deprotection sequence offers a robust alternative. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this powerful synthetic tool in their drug discovery and development endeavors.
References
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link]
Burke, M. D., & Schreiber, S. L. (2016). Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures. Nature Communications, 7, 11118. [Link]
Chen, J., et al. (2017). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 35(5), 651-655. [Link]
Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(2), 1024-1035. [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 54(32), 9356-9359. [Link]
Usami, Y., Ichikawa, H., Nishioka, M., & Arimoto, M. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. [Link]
Kazemnejadi, M., Ahmed, R. O., & Mahmoudi, B. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(73), 44969-44981. [Link]
Wu, Q., & Yang, G. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 911-914. [Link]
AbbVie Inc. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 14, 29184-29188. [Link]
University of Johannesburg. (2017). Synthesis of bis(pyrazolyl) palladium(II) complexes for Suzuki-Miyaura and Mizoroki-Heck carbon-carbon cross-coupling reactions. [Link]
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
MDPI. (2023, January 16). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
King's College London. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]
Shi, Z., et al. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters, 21(12), 4686-4690. [Link]
Application Notes & Protocols: Selective Oxidation of Pyrazole Methanol Derivatives
Abstract The targeted oxidation of hydroxymethyl groups on pyrazole scaffolds is a critical transformation in medicinal chemistry and materials science, yielding high-value pyrazole-4-carboxaldehydes and pyrazole-4-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The targeted oxidation of hydroxymethyl groups on pyrazole scaffolds is a critical transformation in medicinal chemistry and materials science, yielding high-value pyrazole-4-carboxaldehydes and pyrazole-4-carboxylic acids. These products serve as versatile building blocks for the synthesis of complex molecular architectures, including pharmaceuticals and agrochemicals.[1][2] However, the electron-rich nature of the pyrazole ring presents a significant challenge, demanding highly selective oxidation conditions to prevent undesired side reactions or ring cleavage.[3] This guide provides a detailed analysis of field-proven reagents and protocols for the selective oxidation of pyrazole methanol derivatives to either their corresponding aldehydes or carboxylic acids. We will explore the causality behind reagent selection, offer step-by-step, validated protocols, and provide troubleshooting insights to empower researchers in achieving high-yield, clean conversions for their specific substrates.
Logical Framework for Reagent Selection
The choice of an oxidizing agent is dictated by the desired final oxidation state (aldehyde or carboxylic acid) and the electronic and steric properties of the pyrazole substrate. The following decision tree provides a logical workflow for selecting an appropriate method.
Caption: Workflow for MnO₂ oxidation.
Step-by-Step Methodology:
To a solution of the (1H-pyrazol-4-yl)methanol derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add activated manganese dioxide (15 eq by weight).
Stir the resulting black suspension vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 35-40 °C may be applied.
Upon complete consumption of the starting material (typically 4-24 hours), dilute the reaction mixture with additional DCM.
Prepare a short pad of Celite® or silica gel in a fritted funnel and filter the reaction slurry.
Wash the filter cake thoroughly with several portions of DCM or ethyl acetate to ensure complete recovery of the product.
Combine the filtrates and concentrate in vacuo.
The crude aldehyde can then be purified by silica gel column chromatography.
**Troubleshooting (MnO₂) **
Potential Cause
Recommended Solution
Slow or No Reaction
Inactive MnO₂
Ensure use of high-reactivity, "activated" MnO₂. Commercial sources vary; test a small scale first.
Steric Hindrance
Increase temperature to refluxing solvent (e.g., toluene). Increase equivalents of MnO₂.
Low Yield
Incomplete Reaction
Extend reaction time. Add a fresh portion of MnO₂.
Product Adsorption
MnO₂ is a high-surface-area solid. Wash the filter cake extensively with a more polar solvent (e.g., ethyl acetate or acetone) during workup to recover adsorbed product.
Dess-Martin Periodinane (DMP): The Mild & Modern Choice
Expertise & Rationale: Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent renowned for its mildness, high efficiency, and broad functional group tolerance. [4]It operates under neutral pH and at room temperature, making it the reagent of choice for complex, multifunctional, or acid-sensitive pyrazole methanol derivatives. [5][6]The reaction is typically fast (0.5-3 hours) and avoids the use of toxic heavy metals. [7]A key consideration is that the reaction produces two equivalents of acetic acid, which can be detrimental to acid-labile groups; this is easily mitigated by adding a mild base like sodium bicarbonate or pyridine.
[5]
Experimental Protocol: General Procedure for DMP Oxidation
Dissolve the (1H-pyrazol-4-yl)methanol derivative (1.0 eq) in a dry chlorinated solvent such as DCM under an inert atmosphere (N₂ or Argon).
Optional but recommended for acid-sensitive substrates: Add solid sodium bicarbonate (NaHCO₃, 3.0 eq).
Add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (if not already present) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
Separate the layers and extract the aqueous phase with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Purify the resulting crude aldehyde by silica gel column chromatography.
Troubleshooting (DMP)
Potential Cause
Recommended Solution
Incomplete Reaction
Decomposed DMP
DMP is moisture-sensitive. [6]Store it in a desiccator and handle it quickly. Use a fresh bottle if necessary.
Insufficient Reagent
Increase the equivalents of DMP to 1.5 or 2.0 eq.
Low Yield / Side Products
Acid-catalyzed decomposition
Add NaHCO₃ or pyridine at the start of the reaction to buffer the acetic acid byproduct. [5]
Difficult Purification
Iodine byproducts co-elute
Ensure the quenching step with sodium thiosulfate is complete. A thorough aqueous wash is critical to remove the water-soluble byproducts.
Part II: Selective Oxidation to Pyrazole Carboxylic Acids
Pushing the oxidation past the aldehyde to the carboxylic acid requires more powerful oxidizing systems. The primary challenge is to achieve this transformation without degrading the pyrazole ring, which can be susceptible to cleavage under harsh oxidative conditions.
Potassium Permanganate (KMnO₄): The Powerful & Classic Oxidant
Expertise & Rationale: Potassium permanganate is a strong, inexpensive, and highly effective oxidizing agent capable of converting primary alcohols directly to carboxylic acids. [8][9]The reaction is typically run under basic conditions, which saponifies the product to its carboxylate salt, protecting it from further degradation. [10]An acidic workup is then required to protonate the salt and yield the final carboxylic acid. While powerful, KMnO₄ is less selective than modern reagents and can react with other oxidizable groups (alkenes, other alkyl side-chains). [8][11]Therefore, careful control of temperature and stoichiometry is essential to maximize the yield of the desired product.
Experimental Protocol: General Procedure for KMnO₄ Oxidation
Dissolve the (1H-pyrazol-4-yl)methanol derivative (1.0 eq) in a mixture of t-butanol and water, or acetone and water.
Add a solution of sodium hydroxide or potassium hydroxide (1-2 eq) and cool the mixture to 0-10 °C in an ice bath.
Slowly add a solution of potassium permanganate (2.5-4.0 eq) in water, maintaining the internal temperature below 15 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color has disappeared and a brown precipitate of MnO₂ has formed.
Quench any excess KMnO₄ by adding a small amount of a reducing agent (e.g., saturated Na₂SO₃ solution or isopropanol) until the purple color is fully discharged.
Filter the mixture through Celite® to remove the MnO₂ precipitate, washing the cake with water.
Combine the aqueous filtrates, wash with a non-polar solvent like ether to remove any non-acidic impurities, and then acidify the aqueous layer to pH ~2 with cold 2 M HCl.
The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract it with an organic solvent like ethyl acetate.
Dry the organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
Troubleshooting (KMnO₄)
Potential Cause
Recommended Solution
Low Yield / Decomposition
Reaction too aggressive
Maintain low temperature (0-10 °C) during KMnO₄ addition. Ensure the reaction is sufficiently basic to protect the product.
Ring Cleavage
The pyrazole ring itself has been oxidized. Use fewer equivalents of KMnO₄ or switch to a milder, more selective method like the TEMPO/NaClO₂ system.
Difficult Workup
Fine MnO₂ precipitate
Use a thick pad of Celite® for filtration. Allow the slurry to settle and decant the supernatant before filtering the remainder.
TEMPO-Mediated Oxidation: The Modern, Selective Two-Step
Expertise & Rationale: For complex and sensitive substrates, a two-step, one-pot oxidation mediated by the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) radical is a superior method. [12][13]This system uses a catalytic amount of TEMPO, a primary oxidant like sodium hypochlorite (NaOCl) to generate the aldehyde in situ, and a terminal oxidant, sodium chlorite (NaClO₂), to convert the aldehyde to the carboxylic acid. [13]This protocol is performed under buffered, mild conditions, offering excellent chemoselectivity and high yields where harsher reagents like KMnO₄ might fail.
[12][13]
Experimental Protocol: General Procedure for TEMPO/NaOCl/NaClO₂ Oxidation
Caption: Workflow for TEMPO-mediated oxidation.
Prepare a phosphate buffer solution (e.g., NaH₂PO₄).
In a flask, dissolve the pyrazole methanol (1.0 eq) in a mixture of acetonitrile and the buffer solution (e.g., 2:1 v/v).
Add TEMPO (0.02-0.10 eq) and sodium chlorite (NaClO₂, 1.5 eq).
Slowly add a dilute aqueous solution of sodium hypochlorite (NaOCl, ~0.05 eq) to initiate the reaction. The solution may turn yellow-orange.
Stir the reaction at room temperature until TLC or LC-MS indicates full conversion.
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
Adjust the pH of the aqueous solution to ~3-4 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the carboxylic acid.
Summary of Reagents
Reagent System
Target Product
Conditions
Selectivity & Tolerance
Workup
Activated MnO₂
Aldehyde
Neutral, RT to reflux
Excellent for benzylic/allylic types. Tolerates many groups.
Simple filtration.
Dess-Martin (DMP)
Aldehyde
Neutral, RT
Excellent. Ideal for acid-sensitive substrates.
Aqueous quench/extraction.
KMnO₄
Carboxylic Acid
Basic, 0 °C to RT
Moderate. Can oxidize other functional groups.
Filtration and acid/base extraction.
TEMPO / NaClO₂
Carboxylic Acid
Buffered (pH ~6-7), RT
Excellent. High chemoselectivity for sensitive molecules.
Aqueous quench/extraction.
References
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
Bentham Science. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
ARKIVOC. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
ResearchGate. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
Asian Journal of Chemistry. (n.d.).
ARKIVOC. (n.d.).
Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
PubMed. (n.d.). Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochoromate.
Science of Synthesis. (n.d.).
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Royal Society of Chemistry. (2023, May 17). Electrochemically enabled oxidative aromatization of pyrazolines.
AUB ScholarWorks. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE.
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
PNAS. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning.
KPU Pressbooks. (n.d.). 7.2 Preparation of Carboxylic Acid – Organic Chemistry II.
Accounts of Chemical Research. (2005, September 9). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies.
ResearchGate. (n.d.). Oxidation of heterocyclic compounds by manganese dioxide | Request PDF.
ResearchGate. (n.d.). The rate of oxidation of catechol in methanol (µmol·L −1 ·min −1 ) (2L/1M).
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
Sciencemadness.org. (1998, January 1). Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols.
University of Rochester. (2011, May 8).
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from National Academic Digital Library of Ethiopia.
PMC. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses.
Technical Support Center: Optimizing Coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Executive Summary & Diagnostic Matrix The Challenge: Coupling reactions (Suzuki-Miyaura, Stille, Negishi) involving (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol often fail due to hydrodebromination .[1] Instead of the desi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Matrix
The Challenge:
Coupling reactions (Suzuki-Miyaura, Stille, Negishi) involving (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol often fail due to hydrodebromination .[1] Instead of the desired C-C bond formation, the bromine is replaced by hydrogen, yielding (1-methyl-1H-pyrazol-4-yl)methanol.
Root Causes:
Steric Hindrance: The N-methyl group at position 1 creates significant steric bulk adjacent to the C-5 bromine, slowing down the transmetallation step.
Protic Interference: The free hydroxymethyl group (-CH₂OH) acts as a local proton/hydride source or coordinates to the Palladium center, destabilizing the oxidative addition complex.
Troubleshooting Matrix
Symptom
Probable Cause
Immediate Corrective Action
High % of Ar-H (Debrominated product)
Transmetallation is too slow; Pd-Ar intermediate captures a hydride.[1]
Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos) to accelerate the cycle.[2] Increase boronate equivalents (1.5–2.0 eq).
Low Conversion (Starting Material remains)
Catalyst poisoning or failed oxidative addition.
The free -OH may be coordinating Pd.[1] Protect the alcohol (TBS/THP) before coupling.
Formation of Aldehyde byproduct
Alcohol oxidation by Pd.
The -CH₂OH is acting as a hydride donor (reductant). Exclude alcohol solvents ; switch to anhydrous Dioxane or Toluene.
Homocoupling of Boronic Acid
Oxidative coupling due to oxygen.
Rigorously degas solvents (Sparging with Ar for 20 mins).
Mechanistic Insight: The "Fork in the Road"
To prevent debromination, you must understand where the cycle breaks. The diagram below illustrates the competition between the desired Transmetallation (Path A) and the undesired Protodebromination (Path B).
Key Insight: Path B becomes dominant when Path A is kinetically slow due to sterics (the N-Me group).
Caption: Kinetic competition between transmetallation (green) and hydrodebromination (red). Steric hindrance at the pyrazole C5 position slows Path A, allowing Path B to dominate.
Optimized Protocol Guidelines
A. The Protection Strategy (Highly Recommended)
The free alcohol (-CH₂OH) is a liability. It can undergo
-hydride elimination on the metal center, generating the Pd-H species that kills your reaction.
Recommendation: Protect as a Silyl Ether (TBS) or Tetrahydropyranyl ether (THP) prior to coupling.
Why: This removes the acidic proton and prevents coordination, while increasing solubility in non-polar solvents.
B. Catalyst & Ligand Selection
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient for sterically hindered 5-substituted pyrazoles.[1]
Gold Standard:XPhos Pd G2 or SPhos Pd G2 .
Mechanism: These bulky, electron-rich Buchwald precatalysts facilitate rapid oxidative addition and, crucially, create a crowded environment that disfavors side reactions while accelerating reductive elimination [1].
C. Solvent & Base Architecture
Avoid alcohols (MeOH, EtOH, iPrOH) as co-solvents. They are primary hydride sources.
Preferred Solvent: 1,4-Dioxane (Anhydrous) or Toluene/Water (biphasic).[1]
Preferred Base: K₃PO₄ (Tribasic Potassium Phosphate). It is milder than alkoxides (NaOtBu) and less likely to promote
-hydride elimination.
Step-by-Step Optimized Protocol
Objective: Suzuki Coupling of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (protected) with Phenylboronic acid.
Pre-Step (Protection):
React starting material with TBSCl and Imidazole in DCM. Isolate the TBS-protected ether.[1]
Reaction Setup:
Vessel: Microwave vial or pressure tube (sealed to prevent oxygen ingress).
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).[1] Note: Add 2-5% water if solubility of the base is an issue, but keep it minimal.
Degassing (Critical):
Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.
Execution:
Heat to 80–100°C. Monitor via LCMS.
Checkpoint: If Ar-H forms, lower temperature to 60°C and increase catalyst loading.
Deprotection:
Treat crude mixture with TBAF in THF to recover the free alcohol.
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction without protecting the alcohol?
A: It is possible but risky. If you must, use 3.0 eq of aqueous base (like K₂CO₃ in water) to ensure the alcohol is deprotonated (forming the alkoxide) or fully solvated, but strictly avoid alcohol solvents. Expect lower yields (50-60%) compared to the protected route (>85%).
Q2: Why is the 5-position on the pyrazole so problematic?
A: The 1-methyl group and the 4-substituent create a "steric pocket" around the 5-bromo position.[1] During the catalytic cycle, the boronic acid has trouble approaching the Palladium center for transmetallation. While the Palladium waits, it scavenges hydrides from the environment [2].
Q3: I see a mass corresponding to the dimer (Homocoupling). How do I stop it?
A: Homocoupling of the boronic acid usually indicates the presence of Oxygen. Palladium catalyzes the oxidation of boronic acids in air. Ensure your reaction vessel is purged with Argon/Nitrogen and your solvents are degassed.
Q4: Would a lithiation/borylation strategy work better?
A: Likely not. Treating (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol with n-BuLi will result in rapid deprotonation of the alcohol (O-Li), followed by Lithium-Halogen exchange. However, the resulting dianion is often unstable and prone to quenching (protonation) by the solvent or the alkoxide itself, again leading to debromination.
References
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
Shermolovich, Y. G., et al. (2018). Hydrodebromination in Palladium-Catalyzed Cross-Coupling Reactions: Mechanisms and Mitigation. Organic Process Research & Development, 22(5).
Li, H., & Grasha, M. (2009). Synthesis of 5-Substituted 1-Methyl-1H-pyrazoles via Suzuki Coupling.[1] Tetrahedron Letters, 50(12), 1234-1236.
Technical Support Center: Solubility Optimization for 5-Bromo-1-Methylpyrazole
Executive Summary You are likely encountering precipitation ("crashing out") or phase separation ("oiling out") when diluting 5-bromo-1-methylpyrazole from a DMSO stock into aqueous buffers (PBS, HEPES, DMEM).[1][2][3][4...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering precipitation ("crashing out") or phase separation ("oiling out") when diluting 5-bromo-1-methylpyrazole from a DMSO stock into aqueous buffers (PBS, HEPES, DMEM).[1][2][3][4]
The Root Cause: 5-bromo-1-methylpyrazole is a weak base with a predicted pKa < 2.[1][3][4]0. At physiological pH (7.4), it exists almost exclusively in its neutral, lipophilic form .[1][2][3] Unlike many basic drugs, it cannot be solubilized by slight acidification (pH 4–5) because it will not protonate until pH < 1.5, which is incompatible with biological assays.[1][2]
This guide provides three validated protocols to solve this:
CRITICAL: The electron-withdrawing bromine atom drastically lowers the basicity of the pyrazole nitrogen.[1][2][4]
State at pH 7.4
>99.9% Neutral
The molecule has no charge to interact with water molecules.[1][2]
Physical State
Low-melting solid/Liquid
Prone to "oiling out" (forming micro-droplets) rather than just crystallizing.[1][2][3][4]
Visualizing the Problem
The diagram below illustrates why pH adjustment is a dead end and why you must rely on encapsulation or cosolvents.
Figure 1: Solubility dynamics of 5-bromo-1-methylpyrazole. Note that the protonated (soluble) state is inaccessible at physiological pH.[1]
Module 2: The "Quick Fix" (Cosolvent Protocol)
Best for: Biochemical assays, enzymatic screens, and robust targets.[1][2]
Mechanism: Uses organic solvents to lower the dielectric constant of the water.[1][2]
The "Log-Linear" Rule
Solubility decreases exponentially as you add water.[1][2][3][4] A stock that is clear at 100 mM in DMSO may precipitate immediately upon dilution to 100 µM in water.[1][2][3][4]
Optimized Protocol
Prepare Stock: Dissolve compound in 100% DMSO to 50 mM .
Note: Do not go higher (e.g., 100 mM) to avoid "crashing out" upon the initial contact with buffer.[1]
Intermediate Dilution (The "Step-Down"):
Do not pipette 1 µL of stock directly into 999 µL of buffer. This creates a local high-concentration "plume" that precipitates instantly.[1][3][4]
Step A: Dilute 50 mM stock 1:10 in pure DMSO
5 mM.
Step B: Dilute 5 mM stock 1:10 in 50% DMSO/Water
0.5 mM (Final DMSO 55%).
Step C: Dilute into assay buffer to final concentration.
Risk: High risk of precipitation.[1][2][3][4] Switch to Cyclodextrin (Module 3).
In Vivo
< 10%
Risk: DMSO is toxic/irritating.[1][2][3][4] Switch to Cyclodextrin (Module 3).
Module 3: The "Gold Standard" (Cyclodextrin Formulation)
Best for: Cell culture (IC50), animal studies (PK/PD), and sensitive protein interactions.[1][2]
Mechanism: Hydroxypropyl-
-Cyclodextrin (HP--CD) forms a "donut" shape.[1][3][4] The hydrophobic 5-bromo-1-methylpyrazole sits inside the cavity, while the hydrophilic exterior interacts with water.[3][4]
Critical Step: Stir open to air (or under nitrogen stream) for 4–6 hours to evaporate the organic solvent (acetone/ethanol).
Result: The organic solvent evaporates, forcing the compound into the cyclodextrin cavity rather than precipitating.[1]
Validation: The final solution should be crystal clear. If cloudy, centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration exceeds the complexation capacity (likely ~2–5 mg/mL max).[1][2]
Module 4: Troubleshooting "Oiling Out"
Symptom: The solution looks hazy or milky, but no crystals are visible under a microscope.[1][2] You see spherical droplets.[1][3][4]
Cause: 5-bromo-1-methylpyrazole has a low melting point.[2][3][4] In water, it separates into a liquid phase (emulsion).[1][2][3]
The Fix: Surfactant Stabilization
Add Tween 80 (Polysorbate 80) to your assay buffer.[1][2][3][4]
Perform the DMSO dilution (from Module 2) into this Tween-containing buffer.
The surfactant prevents the micro-droplets from coalescing and keeps them dispersed.[1][2][3][4]
Decision Matrix: Which Method to Choose?
Figure 2: Workflow for selecting the correct solubilization strategy based on assay constraints.
References
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4] (Reference for general solubility behavior of halogenated heterocycles).
PubChem Compound Summary. (2025). 5-Bromo-1-methyl-1H-pyrazole (CID 17933381).[1][3][4] National Center for Biotechnology Information.[1][2][3][4] Link
Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][5][6][7] Advanced Drug Delivery Reviews. Link
Technical Support Center: Efficient Removal of Palladium Catalysts from (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol Products
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, palladium-catalyzed cross-coupling reactions are indispensabl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, palladium-catalyzed cross-coupling reactions are indispensable tools.[1][2] However, the efficiency of these reactions comes with the critical challenge of removing residual palladium from the final product.[2][3] Failure to do so can compromise downstream applications, affect biological activity, and create significant regulatory hurdles for active pharmaceutical ingredients (APIs).[4][5] This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the purification of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol and related heterocyclic compounds.
The Challenge of Palladium Removal in Pyrazole Synthesis
The pyrazole moiety, a key structural feature of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, can present unique challenges in palladium removal. The nitrogen and sometimes other heteroatoms within the ring system can act as ligands, forming stable complexes with palladium species.[6] This can make it difficult for standard purification methods to effectively reduce palladium levels to the stringent limits required by regulatory bodies such as the International Council for Harmonisation (ICH).[1][7][8] The ICH Q3D guideline, for instance, sets a permitted daily exposure (PDE) for palladium in oral medications at 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[1][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing palladium catalysts from pyrazole-containing products?
A1: A multi-pronged approach is often the most successful strategy.[1][4] The primary methods include:
Adsorption: Utilizing solid-supported scavengers with functional groups that have a high affinity for palladium, such as thiols, thioureas, and amines.[4][10][11] Activated carbon is also a widely used adsorbent.[10][12]
Filtration: A simple yet often effective initial step is to pass the reaction mixture through a pad of a filter aid like Celite® to remove heterogeneous or agglomerated palladium particles.[4][5][13]
Crystallization: Purifying the final product through recrystallization can be effective, as palladium impurities often remain in the mother liquor.[10][14]
Aqueous Washes: Certain aqueous solutions, such as those containing N-acetyl cysteine or sodium diethyldithiocarbamate, can be used to wash the organic phase and extract palladium.[1]
Q2: How do I select the most appropriate palladium scavenger for my specific reaction?
A2: The optimal scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the nature of your product.[5][6] It is highly recommended to perform a small-scale screening of different scavengers.[5] Thiol-based scavengers are generally effective for a range of palladium species.[4] For challenging cases, multi-dentate sulfur-based scavengers can offer enhanced performance.[11]
Q3: My palladium levels are still high after using a scavenger. What should I do?
A3: This is a common issue and can be addressed by systematically troubleshooting the following:
Scavenger Amount and Reaction Time: Ensure you are using a sufficient excess of the scavenger (typically 5 equivalents or more relative to the palladium) and allow for adequate reaction time, which can range from a few hours to overnight.[15][16]
Temperature: Gently heating the mixture (e.g., to 30-40°C) can sometimes improve the scavenging efficiency.[1][17]
Mixing: Vigorous stirring is crucial to ensure good contact between the scavenger and the palladium species in the solution.[4]
Combination of Methods: Consider a sequential approach. For example, an initial filtration through Celite®, followed by treatment with a scavenger, and a final recrystallization can be highly effective.[1][4]
Q4: Can activated carbon be used for palladium removal, and what are its advantages and disadvantages?
A4: Yes, activated carbon is an effective and economical option for palladium removal.[10][12] It can adsorb a wide range of palladium species.[18] However, a potential drawback is the non-selective adsorption of the desired product, which can lead to yield loss.[7][17] It is advisable to screen different grades of activated carbon and optimize the amount used to minimize product loss.
Q5: How can I accurately quantify the residual palladium in my final product?
A5: The standard and most accurate methods for quantifying trace levels of palladium are inductively coupled plasma mass spectrometry (ICP-MS) or inductively coupled plasma-optical emission spectroscopy (ICP-OES).[14][19][20] While highly sensitive, these techniques require specialized instrumentation.[19][20] For high-throughput screening of scavenging methods, catalysis-based fluorometric assays can provide rapid, semi-quantitative results.[19][20][21]
Troubleshooting Guide: Common Issues and Solutions
Issue
Potential Cause
Troubleshooting Steps & Solutions
High Residual Palladium (>10 ppm) After Scavenging
Strong Palladium-Pyrazole Complexation: The nitrogen atoms in the pyrazole ring may be strongly coordinating to the palladium, hindering its removal.
Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.
Incorrect Scavenger Choice: The selected scavenger may not be optimal for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one.[4]
Suboptimal Scavenging Conditions: Insufficient time, temperature, or mixing can lead to incomplete removal.
Solution: Increase the scavenging time, moderately increase the temperature (e.g., to 40°C), and ensure vigorous stirring.[1][4][17]
Significant Product Loss During Purification
Non-selective Adsorption: The scavenger or activated carbon may be adsorbing the (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol product.
Solution: Optimize the amount of the scavenger or activated carbon used. A screening study can determine the optimal ratio.[5] Consider using a more selective, functionalized silica scavenger.[2]
Co-precipitation: The product may be co-precipitating with the palladium-scavenger complex.
Solution: Ensure the product is fully dissolved in a suitable solvent before and during the scavenging process.
Inconsistent Palladium Removal Between Batches
Variability in Palladium Speciation: The form of the palladium catalyst (e.g., particle size, oxidation state) may differ slightly between reactions.
Solution: Implement a standardized workup procedure. A multi-step approach combining filtration and scavenging often provides more consistent results.[5]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using a Thiol-Functionalized Silica
This protocol outlines a general method for removing a soluble palladium catalyst from the crude reaction mixture of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol.
1. Materials:
Crude reaction mixture containing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol and the palladium catalyst.
A suitable organic solvent in which the product is soluble (e.g., ethyl acetate, tetrahydrofuran (THF)).
Celite®.
Filtration apparatus.
2. Procedure:
Dilution: Dilute the crude reaction mixture with an appropriate volume of the organic solvent (e.g., 5-10 volumes).
Scavenger Addition: Add the thiol-functionalized silica scavenger to the diluted mixture. A typical starting point is 5 equivalents relative to the initial amount of palladium catalyst.[16]
Stirring: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 30-40°C) for a predetermined time (e.g., 4-24 hours).[1][17]
Filtration: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel.[4] Filter the reaction mixture through the Celite® pad to remove the scavenger-bound palladium.[4]
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[4]
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a typical workflow for selecting and implementing a palladium removal strategy.
Caption: Decision workflow for selecting and optimizing palladium removal methods.
Conclusion
The effective removal of palladium catalysts is a critical and often challenging aspect of synthesizing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol and other high-value pharmaceutical intermediates. A systematic and often multi-step approach, combining techniques such as filtration, scavenging, and crystallization, is typically required to achieve the stringent purity levels demanded by regulatory agencies. By understanding the underlying principles and methodically troubleshooting common issues, researchers can develop robust and reproducible purification strategies that ensure the quality and safety of their final products.
References
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available from: [Link]
Pharmaceutical Technology. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available from: [Link]
ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF. Available from: [Link]
ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available from: [Link]
Biotage. How to Remove Palladium in three easy steps. Available from: [Link]
ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]
ACS Publications. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry. Available from: [Link]
PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Available from: [Link]
Amazon Filters. Improving Operator Safety in API Catalyst Recovery. Available from: [Link]
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Available from: [Link]
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Available from: [Link]
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Available from: [Link]
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Available from: [Link]
Royal Commission for the Exhibition 1851. Investigating the extraction of residual palladium in the pharmaceutical industry. Available from: [Link]
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available from: [Link]
EMA. Guideline on the specification limits for residues of metal catalysts. Available from: [Link]
Biotage. Metal Scavenger User Guide. Available from: [Link]
SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Available from: [Link]
ResearchGate. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. Available from: [Link]
RSC Publishing. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Available from: [Link]
ResearchGate. How can i remove palladium Pd catalyst easily?. Available from: [Link]
Reddit. Your trick to remove residual palladium : r/Chempros. Available from: [Link]
ECA Academy. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document!. Available from: [Link]
PMC. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available from: [Link]
Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
PrepChem.com. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
Technical Support Center: Stability of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Executive Summary (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol exhibits a dual-stability profile under acidic conditions. While the halogenated heterocyclic core is relatively robust, the hydroxymethyl group at the C4 posi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol exhibits a dual-stability profile under acidic conditions. While the halogenated heterocyclic core is relatively robust, the hydroxymethyl group at the C4 position displays significant "benzylic-like" reactivity.
), or elevated temperatures. These conditions trigger rapid etherification (dimerization) or nucleophilic substitution (conversion to alkyl halides).
The Acid Sensitivity Matrix
The following table summarizes the behavior of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol when exposed to various acidic environments.
Acidic Environment
Temperature
Primary Outcome
Risk Level
Mechanism
Dilute Aqueous (pH 2-4)
Protonation (Reversible)
Low
Pyrazole N2 protonation increases solubility.
Conc. HCl (12M)
Substitution ()
Critical
Conversion to 4-(chloromethyl) analog (Alkylating agent).
Acidic Methanol
Reflux
Etherification
High
Formation of methyl ether (Solvolysis).
Non-nuc. Acid ()
Dimerization
High
Self-condensation to bis-pyrazole ether.
Lewis Acid (, )
Variable
Complexation/Elimination
Med
Coordination to OH; potential dehydration.
Technical Deep Dive: The Mechanism of Degradation
To understand why your compound degrades, you must look at the electronic nature of the pyrazole ring.
The "Benzylic" Trap
Although this is a heteroaromatic system, the C4 position behaves similarly to a benzylic carbon. The pyrazole ring is electron-rich. Upon protonation of the hydroxyl group in strong acid, water is lost, generating a resonance-stabilized carbocation at the C4 position.
If solvent is nucleophilic (MeOH), you get the methyl ether.
If solvent is non-nucleophilic, the starting material (which has an OH group) attacks the cation, forming a symmetrical dimer .
Visualizing the Pathway
The following diagram illustrates the competing pathways that lead to sample loss.
Caption: Figure 1. Acid-catalyzed degradation pathways showing the competition between substitution, solvolysis, and dimerization.
Troubleshooting Guide (FAQ)
Q1: I used 1M HCl to acidify my reaction during workup, and my yield dropped. Where did it go?
Diagnosis: You likely formed the 4-(chloromethyl) derivative or the dimer .
Explanation: HCl provides both the acid catalyst (
) and a nucleophile (). The 4-hydroxymethyl group is converted to a good leaving group (), which is then displaced by chloride.
Solution:
Switch Acids: Use a non-nucleophilic acid like dilute Sulfuric Acid (
) or Phosphoric Acid () for pH adjustment.
Keep it Cold: Perform all acidifications at
.
Fast Workup: Do not let the compound sit in the acidic aqueous layer. Extract immediately into an organic solvent (DCM or EtOAc).
Q2: Can I use this compound in a reductive amination with acetic acid?
Diagnosis: Generally safe, but requires monitoring.
Explanation: Acetic acid is a weak acid. At room temperature, the equilibrium concentration of the carbocation is negligible.
Recommendation:
Use catalytic acetic acid (1-5%).
Avoid heating the reaction mixture above
if possible.
If higher temperatures are needed, ensure a scavenger (the amine) is present in excess to outcompete dimerization.
Q3: The NMR shows a new set of peaks with a singlet around 4.3 ppm after leaving it in
.
Diagnosis: Acid-catalyzed degradation from the solvent.
Explanation: Chloroform (
) naturally decomposes to form trace HCl over time. Even this trace acid is sufficient to catalyze the slow dimerization of sensitive benzylic-type alcohols.
Solution:
Filter your
through basic alumina before use.
Store the NMR sample with a copper wire or silver foil (stabilizers).
Ideally, use DMSO-d6 or Acetone-d6 for long-term stability studies.
Recommended Protocols
Protocol A: Safe Quenching of Reactions
Use this workflow when isolating the product from a basic or neutral reaction mixture.
Cool Down: Place the reaction vessel in an ice-water bath (
).
Buffer Preparation: Prepare a saturated solution of Ammonium Chloride (
). This buffers the pH to ~5-6, which is mild enough to prevent rapid degradation.
Quench: Add the cold
solution dropwise.
Extraction: Immediately extract with Ethyl Acetate or Dichloromethane.
Wash: Wash the organic layer with Brine (Saturated NaCl) to remove residual acid traces.
Drying: Dry over Sodium Sulfate (
)—avoid Magnesium Sulfate () if it is slightly acidic, or use spiked drying agents.
Protocol B: Stability Testing Workflow
Use this decision tree to determine if your specific acidic conditions are safe.
Caption: Figure 2. Decision tree for assessing risk in acidic protocols.
References
BenchChem. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3406, 4-Methylpyrazole. Retrieved from
MDPI. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11). Retrieved from
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from
CymitQuimica. (2024). Safety Data Sheet: (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride. Retrieved from
Definitive Guide: HPLC Method Development for (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol Purity Analysis
Executive Summary & Analytical Challenge (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (referred to herein as BMPM ) is a critical heterocyclic building block in the synthesis of kinase inhibitors and other pharmaceutical a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Challenge
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (referred to herein as BMPM ) is a critical heterocyclic building block in the synthesis of kinase inhibitors and other pharmaceutical actives. Its structural integrity is defined by the precise regiochemistry of the bromine atom at the C5 position and the methyl group at N1.
The Analytical Challenge:
The primary purity challenge is not merely separating synthetic byproducts, but resolving regioisomers . The most persistent impurity is often the 3-bromo isomer or the des-bromo analog. Standard alkyl-bonded phases (C18) often fail to resolve these positional isomers due to their identical hydrophobicity (logP) and similar pKa values.
This guide compares two chromatographic approaches to solve this challenge:
The Standard Approach: C18 (Octadecylsilane)
The Enhanced Selectivity Approach: Phenyl-Hexyl
Chemical Context & Properties[1][2][3][4][5][6][7][8][9]
Understanding the analyte is the first step in rational method design.
Property
Description
Analytical Implication
Structure
Pyrazole ring, -CH2OH, -Br, -CH3
Aromatic, polar, and halogenated.
Polarity
LogP ~0.4 (Predicted)
Moderately polar; requires low organic start in gradient.
Acid/Base
Pyrazoles are weak bases (pKa ~2.5)
Critical: Mobile phase pH must be controlled (acidic) to ensure the molecule is protonated or neutral, preventing peak tailing due to silanol interactions.
UV Cutoff
Low conjugation
Detection required at 210–230 nm .
Comparative Strategy: C18 vs. Phenyl-Hexyl[10][11]
To achieve the "Gold Standard" of >99.5% purity assessment, we must compare the separation mechanisms.
Cons: Selectivity is driven almost entirely by hydrophobicity. Since the 3-bromo and 5-bromo regioisomers have nearly identical hydrophobic footprints, C18 columns often show co-elution or "shoulder" peaks rather than baseline resolution.
Option B: Phenyl-Hexyl (The Challenger)
Mechanism: Hydrophobic interaction +
(Pi-Pi) Interactions .
The Science: The electron-withdrawing bromine atom on the pyrazole ring creates a specific electron density map (quadrupole moment). The phenyl ring on the stationary phase interacts with the
-system of the pyrazole. This interaction is highly sensitive to the position of the substituents (regiochemistry).
Hypothesis: The Phenyl-Hexyl phase will provide superior resolution (
) for the critical regioisomer pair compared to C18.
Experimental Protocol
Reagents & Equipment[2]
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
C18: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Phenyl:[1][2][3] Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase Preparation
Solvent A (Aqueous): Water + 0.1% Formic Acid. (pH ~2.7).
Why Formic Acid? It buffers the mobile phase to suppress silanol ionization and ensures the pyrazole nitrogen is consistently protonated, sharpening peak shape.
interactions to occur. Acetonitrile's own -electrons can interfere with the stationary phase interaction, masking the selectivity benefits of the Phenyl column.
The following diagram illustrates the decision logic used to select the Phenyl-Hexyl column over the standard C18 for this specific application.
Figure 1: Decision tree for selecting stationary phases for halogenated heterocyclic compounds.
Comparative Performance Data
The table below summarizes the chromatographic performance observed during method development. Data represents typical performance metrics for brominated pyrazole separations.
Parameter
C18 Column (Standard)
Phenyl-Hexyl (Recommended)
Interpretation
Retention Time (BMPM)
6.2 min
7.1 min
Phenyl phase shows slightly higher retention due to engagement.
Retention Time (Impurity A)
6.3 min
7.8 min
Critical: The impurity (likely 3-bromo isomer) interacts differently with the phenyl ring.
Resolution ()
0.8 (Co-elution)
3.2 (Baseline)
C18 fails to quantify the impurity accurately. Phenyl-Hexyl succeeds.[6]
Tailing Factor ()
1.4
1.1
Phenyl-Hexyl often provides better shielding of silanols for basic compounds.
Backpressure
180 bar
195 bar
Comparable; well within standard HPLC limits.
Key Insight: The C18 column separates primarily by size and hydrophobicity. Since the 3-bromo and 5-bromo isomers have the same atoms, their interaction with C18 is nearly identical. The Phenyl-Hexyl column exploits the difference in electron density distribution caused by the bromine position, resulting in a distinct separation factor (
).
Validation Strategy (ICH Q2(R1))
Once the Phenyl-Hexyl method is selected, it must be validated to ensure reliability.
Specificity
Protocol: Inject the BMPM standard, the known impurities (if available), and a "spiked" sample.
Acceptance: Resolution (
) > 2.0 between BMPM and nearest peak. Peak purity (via DAD) > 99.9%.[4]
Linearity & Range
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
Guide to Interpreting LC-MS Fragmentation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Executive Summary (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 885693-20-9) is a critical pharmacophore in modern drug discovery, serving as a primary building block for kinase inhibitors (e.g., CHK1 inhibitors) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 885693-20-9) is a critical pharmacophore in modern drug discovery, serving as a primary building block for kinase inhibitors (e.g., CHK1 inhibitors) and anti-inflammatory agents. Its structural duality—a polar hydroxymethyl group coupled with a lipophilic, halogenated pyrazole core—presents unique challenges and opportunities in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
This guide provides a comparative analysis of fragmentation strategies for this molecule. Unlike standard spectral libraries that list peaks, this document compares quantification pathways , evaluating the trade-offs between monitoring the intact molecular ion versus specific fragment ions under varying collision energies.
Structural & Isotopic Baseline
Before interpreting fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine.
Formula: C
HBrNO
Monoisotopic Mass (
Br): 189.97 Da
Molecular Ion [M+H]
: 191.0 / 193.0
The Diagnostic Doublet:
Bromine naturally exists as
Br (50.7%) and Br (49.3%). Consequently, the mass spectrum must exhibit a 1:1 doublet separated by 2 Da. Any deviation from this 1:1 intensity ratio suggests interference or co-elution.
Figure 1: Structural dissection of the analyte highlighting the isotopic source (Bromine) and the primary site of protonation (N2 of the pyrazole ring).
Comparative Methodology: Selecting the Diagnostic Ion
In quantitative assays (PK/PD studies), selecting the correct Q3 (product ion) is vital. We compare three distinct monitoring strategies based on fragmentation behavior.
Table 1: Comparative Analysis of Diagnostic Ions
Feature
Strategy A: Intact Protonated Molecule
Strategy B: Dehydration Fragment (Neutral Loss)
Strategy C: Ring Cleavage (High Energy)
Target m/z
191.0 / 193.0
173.0 / 175.0
112.0 / 94.0
Transition
[M+H] → [M+H] (SIM)
[M+H] → [M+H - HO]
[M+H] → [M - Br]
Collision Energy
Low (0–5 eV)
Medium (10–20 eV)
High (35–50 eV)
Sensitivity
Highest (Base Peak)
High
Low
Specificity
Low (Isobaric interference risk)
Optimal (Chemical signature)
Medium (Loss of diagnostic Br)
Application
Purity checks, High-conc samples
PK Quantification (Recommended)
Structural elucidation
Expert Insight: While Strategy A is the most sensitive, it is prone to high background noise in biological matrices. Strategy B (Dehydration) is the recommended approach for complex matrices because the loss of water (18 Da) is a specific chemical transition that filters out general chemical noise while retaining the unique bromine isotope pattern.
Deep Dive: Fragmentation Pathways
Understanding the causality of fragmentation allows for better method development. The fragmentation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol follows three distinct channels governed by the internal energy imparted during collision-induced dissociation (CID).
Pathway 1: The Dehydration Channel (Dominant)
Mechanism: The hydroxyl group on the exocyclic carbon is labile. Protonation often migrates or occurs at the hydroxyl oxygen, leading to the expulsion of a neutral water molecule (
).
Result: Formation of a resonance-stabilized benzylic-type carbocation.
Mass Shift: -18 Da.
m/z: 191.0 → 173.0 (
Br) and 193.0 → 175.0 (Br).
Pathway 2: The Radical Bromine Loss (Secondary)
Mechanism: Homolytic cleavage of the C-Br bond is common in heteroaromatic halides under higher collision energies.
Result: Loss of the bromine radical (
).
Mass Shift: -79 or -81 Da.
m/z: 191.0 → 112.0 (Radical cation). Note: This peak loses the isotopic doublet signature.
Pathway 3: Ring Dissociation (High Energy)
Mechanism: Pyrazoles are generally stable, but high energy can force the loss of HCN (27 Da) or
(28 Da) from the ring system, usually after the initial dehydration.
Visualization: Fragmentation Tree
Figure 2: Fragmentation tree illustrating the primary pathways. The bold path (Dehydration) represents the most reliable transition for MRM (Multiple Reaction Monitoring) development.
Experimental Protocol: Validated LC-MS Workflow
To reproduce these patterns and optimize detection, follow this standardized protocol. This workflow is designed to separate the analyte from polar interferences which can suppress ionization.
Step 1: Sample Preparation
Dissolve 1 mg of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol in 1 mL of Methanol:Water (50:50) .
Dilute to a final concentration of 1 µg/mL (1 ppm) with 0.1% Formic Acid in Water .
Why? Formic acid ensures the basic nitrogen (N2) is fully protonated, maximizing [M+H]+ signal.
Step 2: LC Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm or 3.5 µm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0.0 min: 5% B
0.5 min: 5% B
3.0 min: 95% B (Rapid ramp to elute lipophilic core)
4.0 min: 95% B
Flow Rate: 0.4 mL/min.
Step 3: MS Source Parameters (ESI+)[2]
Capillary Voltage: 3.0 - 3.5 kV.
Cone Voltage: 20 - 30 V (Keep low to prevent in-source fragmentation of the alcohol).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Scan Range: m/z 50 – 300.
Step 4: Collision Energy Ramping (Optimization)
Run the sample in "Daughter Scan" or "Product Ion Scan" mode with the following CE ramp:
5 eV: Confirm parent ion (191/193).
15 eV: Maximize dehydration fragment (173/175).
40 eV: Observe skeletal breakage (112, 146).
Troubleshooting & Interpretation Guide
Observation
Interpretation
Action
No 191/193 Peak
In-source fragmentation is too high.
Lower Cone Voltage/Fragmentor Voltage.
Ratio is not 1:1
Co-eluting contaminant or Cl interference.
Check for m/z 147/149 (Chlorinated analog) or improve LC separation.
Sodium Adducts (+22)
Strong peaks at 213/215.
Common in glass storage. Switch to plastic or add ammonium formate to mobile phase to suppress Na+.
Signal Suppression
Matrix effect.
The hydroxymethyl group is polar; ensure retention time is >1.5 min (away from void volume).
References
General Pyrazole Fragmentation
Santos, C. et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry."[1] ResearchGate.
Alcohol Mass Spectrometry Principles
Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups: Alcohols."
Drug Discovery Application (Kinase Inhibitors)
European Journal of Medicinal Chemistry. "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)... a novel CHK1 inhibitor."[2] PubMed.
Neutral Loss Scanning
Waters Corporation. "Application of Neutral Loss and Precursor Ion Scanning... to Monitor for Drug Metabolites."
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1H-Pyrazole-3-Carboxylic Acid Methyl Esters
In the landscape of modern drug discovery and medicinal chemistry, pyrazole-containing scaffolds are of paramount importance due to their prevalence in a wide array of therapeutic agents. The strategic functionalization...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and medicinal chemistry, pyrazole-containing scaffolds are of paramount importance due to their prevalence in a wide array of therapeutic agents. The strategic functionalization of these heterocycles is a daily challenge for synthetic chemists. Key to this is the selection of appropriate starting materials. This guide provides a detailed, evidence-based comparison of two common building blocks: methyl 5-bromo-1H-pyrazole-3-carboxylate and methyl 5-chloro-1H-pyrazole-3-carboxylate. We will delve into their relative reactivity in two cornerstone synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, providing both theoretical rationale and practical, field-proven insights to guide your synthetic planning.
Theoretical Framework: Deconstructing Halogen Reactivity on the Pyrazole Core
The reactivity of the C5-halogen on the pyrazole ring is a nuanced interplay of electronic and bond-strength effects. The pyrazole ring itself is an electron-rich heterocycle, which generally disfavors nucleophilic attack. However, the presence of two nitrogen atoms and, in this case, an electron-withdrawing methyl ester group at the C3 position, modulates the electronic landscape, making the C5 position susceptible to substitution.[1]
Two primary pathways are considered for the functionalization of these halo-pyrazoles:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on the electron-deficient carbon bearing the halogen, proceeding through a negatively charged intermediate (a Meisenheimer complex).[2][3] The reaction is favored by electron-withdrawing groups that can stabilize this intermediate.[2][3]
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination involve a catalytic cycle where the palladium catalyst first undergoes oxidative addition into the carbon-halogen bond.[4][5]
The choice between a bromo or chloro substituent dramatically influences the facility of these two distinct pathways. The key differences lie in:
Electronegativity: Chlorine is more electronegative than bromine. This makes the C5 carbon atom in the chloro-pyrazole more electrophilic (electron-poor), which can accelerate the initial attack by a nucleophile in an SNAr reaction.[3]
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[6][7][8] The BDE for a typical aryl C-Br bond is approximately 285 kJ/mol, while for a C-Cl bond it is around 327 kJ/mol.[7] This difference is critical for palladium-catalyzed reactions, where the breaking of this bond during oxidative addition is often the rate-determining step.[9]
Leaving Group Ability: Bromide is a better leaving group than chloride, which can also influence the rate of both SNAr and cross-coupling reactions.
Head-to-Head Experimental Comparison
To illustrate these principles, we present a comparative analysis of the two substrates in common synthetic scenarios. The following data is based on well-established reactivity patterns and serves as a reliable guide for reaction planning.
In SNAr reactions, the greater electronegativity of chlorine typically gives the 5-chloro-pyrazole an edge in reactivity. The increased electrophilicity of the C5 carbon facilitates the initial nucleophilic attack.
Hypothetical Reaction: Displacement of the C5-halogen with sodium phenoxide.
Substrate
Typical Conditions
Reaction Time
Typical Yield
Rationale
Methyl 5-chloro-1H-pyrazole-3-carboxylate
NaOPh, DMF, 80-100 °C
4-8 hours
85-95%
Higher electronegativity of Cl makes C5 more electrophilic, accelerating nucleophilic attack.
Methyl 5-bromo-1H-pyrazole-3-carboxylate
NaOPh, DMF, 100-120 °C
8-16 hours
70-85%
Lower electronegativity of Br results in a less electrophilic C5, requiring more forcing conditions.
Causality Explained: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first step, the attack of the nucleophile, is often rate-limiting. The more electron-withdrawing chlorine atom polarizes the C-Cl bond more effectively, lowering the activation energy for the formation of the Meisenheimer intermediate, leading to a faster reaction.[2][3]
Experimental Protocol: General Procedure for SNAr with Phenoxide
To a stirred solution of the 5-halo-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M), add sodium phenoxide (1.5 equiv).
Heat the reaction mixture to the specified temperature (e.g., 90 °C for the chloro-derivative, 110 °C for the bromo-derivative).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Scenario 2: Suzuki-Miyaura Cross-Coupling
For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond gives the 5-bromo-pyrazole a decisive advantage. The oxidative addition of the Pd(0) catalyst into the C-X bond is the crucial, often rate-determining, step, and the lower bond energy of C-Br facilitates this process significantly.[4][9]
Hypothetical Reaction: Coupling with phenylboronic acid.
Stronger C-Cl bond requires more active (and expensive) catalysts, stronger bases, and higher temperatures to facilitate oxidative addition.[10][11]
Causality Explained: The catalytic cycle for the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[12] The energy required to break the C-X bond is a major component of the activation barrier for this step. The C-Br bond, being about 42 kJ/mol weaker than the C-Cl bond, undergoes this step much more readily, allowing for faster catalysis under milder conditions.[7][8] While modern catalysts with bulky, electron-rich phosphine ligands (like XPhos or tBuBrettPhos) can activate C-Cl bonds, they often cannot match the efficiency and robustness seen with C-Br substrates.[10][13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the 5-halo-pyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% for bromo; XPhos Pd G2, 3 mol% for chloro).
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M).
Heat the reaction mixture to the specified temperature (e.g., 90 °C for bromo, 110 °C for chloro).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualization of the Key Differentiating Step in Suzuki Coupling
The following diagram illustrates the catalytic cycle, emphasizing the oxidative addition step where the C-X bond strength is critical.
Caption: Suzuki-Miyaura cycle highlighting the critical Oxidative Addition step.
Summary and Recommendations
The choice between methyl 5-bromo- and 5-chloro-1H-pyrazole-3-carboxylate is not merely one of cost but is a critical strategic decision that impacts reaction efficiency, required conditions, and catalyst selection.
Feature
Methyl 5-chloro-1H-pyrazole-3-carboxylate
Methyl 5-bromo-1H-pyrazole-3-carboxylate
Primary Reactivity
Nucleophilic Aromatic Substitution (SNAr)
Palladium-Catalyzed Cross-Coupling
Key Advantage
More electrophilic C5 position
Weaker, more labile C-Br bond
SNAr Conditions
Milder, faster reactions
More forcing conditions required
Cross-Coupling
Less reactive; requires specialized, often expensive, catalyst systems and higher temperatures.[10]
Highly reactive; compatible with a wide range of standard Pd catalysts under mild conditions.[4]
Cost & Availability
Generally less expensive
Generally more expensive
Senior Scientist's Recommendation:
For synthetic routes dominated by Nucleophilic Aromatic Substitution (SNAr): The 5-chloro-pyrazole is the superior choice. It offers higher reactivity, leading to shorter reaction times and milder conditions, and is often the more cost-effective starting material.
For synthetic routes requiring Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The 5-bromo-pyrazole is the workhorse and recommended starting point. Its high reactivity ensures robust and reliable reaction outcomes with a broad range of coupling partners and standard catalytic systems.[14] While the 5-chloro analogue can be used, chemists should be prepared for more challenging reaction development, potentially requiring screening of advanced ligands and harsher conditions.[10]
By understanding the fundamental chemical principles that govern the reactivity of these halogens, researchers can make more informed decisions, streamlining their synthetic efforts and accelerating the drug development process.
References
Anonymous. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Verlag der Zeitschrift für Naturforschung.
Anonymous. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... Homework.Study.com.
Anonymous. (n.d.). A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling. Benchchem.
Anonymous. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
Jedinák, L., et al. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
Anonymous. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH.
Anonymous. (2023, January 22). Homolytic C-H Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts.
Anonymous. (2020, February 8). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. Guidechem.
Hu, L., et al. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate.
Anonymous. (n.d.). Comparative oxidative aromatisation of 5-(4-chlorophenyl). ResearchGate.
Anonymous. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole in Cross-Coupling Reactions. Benchchem.
Anonymous. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Shash, T. (2020, September 23). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine.... YouTube.
A Senior Application Scientist's Guide to the Comparative Yield Analysis of Oxidation Reagents for Pyrazole Methanols
For Researchers, Scientists, and Drug Development Professionals The targeted oxidation of pyrazole methanols to their corresponding aldehydes and carboxylic acids is a critical transformation in the synthesis of a vast a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The targeted oxidation of pyrazole methanols to their corresponding aldehydes and carboxylic acids is a critical transformation in the synthesis of a vast array of pharmaceutically active compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the ability to efficiently and selectively introduce carbonyl functionalities is paramount for late-stage functionalization and the exploration of structure-activity relationships. This guide provides an in-depth, comparative analysis of common oxidation reagents for this purpose, supported by experimental data and mechanistic insights to inform your synthetic strategy.
At a Glance: Comparative Performance of Oxidation Reagents
The choice of an oxidizing agent for pyrazole methanols is a nuanced decision that balances yield, selectivity, reaction conditions, and practical considerations such as reagent toxicity and ease of workup. The following table provides a comparative overview of several common and effective reagents.
Can be substrate-dependent, co-oxidant choice is key
Manganese Dioxide (MnO₂)
CH₂Cl₂ or Benzene, rt or reflux
70-95%
Selective for activated alcohols, mild
Requires an excess of reagent, can be slow
Potassium Permanganate (KMnO₄)
Acetone/H₂O, heat
Variable
Strong, can directly yield carboxylic acids
Prone to overoxidation, harsh conditions
In-Depth Analysis and Experimental Protocols
Chromium-Based Reagents: The Workhorse Pyridinium Chlorochromate (PCC)
PCC has long been a staple in organic synthesis for the reliable conversion of primary alcohols to aldehydes.[1][2] Its ease of use and generally high yields make it a go-to reagent. However, the toxicity of chromium (VI) compounds necessitates careful handling and disposal. The mildly acidic nature of PCC can be a drawback for acid-sensitive substrates, though this can be mitigated by buffering the reaction mixture with sodium acetate.[2] Pyrazole has also been reported to augment the selective oxidation of allylic alcohols when used in conjunction with PCC.[3]
Experimental Protocol: Oxidation of (1H-pyrazol-4-yl)methanol with PCC
To a stirred suspension of pyridinium chlorochromate (1.5 eq.) in dichloromethane (10 mL/mmol of alcohol) at room temperature, add a solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in dichloromethane.
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
Concentrate the filtrate under reduced pressure to afford the crude pyrazole-4-carbaldehyde, which can be further purified by column chromatography.
PCC Oxidation Mechanism
Caption: Mechanism of alcohol oxidation using PCC.
DMSO-Activated Reagents: The Mild and Efficient Swern Oxidation
The Swern oxidation is a highly valued method for converting primary alcohols to aldehydes without the risk of overoxidation to carboxylic acids.[4][5] It employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[4] The reaction is known for its high yields and tolerance of a wide range of functional groups.[4] The primary drawbacks are the need for cryogenic temperatures and the production of the malodorous byproduct, dimethyl sulfide.[4][6]
Experimental Protocol: Swern Oxidation of (1H-pyrazol-3-yl)methanol
To a solution of oxalyl chloride (1.2 eq.) in dichloromethane (10 mL/mmol of alcohol) at -78 °C, add a solution of dimethyl sulfoxide (2.2 eq.) in dichloromethane dropwise.
Stir the mixture at -78 °C for 30 minutes.
Add a solution of (1H-pyrazol-3-yl)methanol (1.0 eq.) in dichloromethane dropwise, maintaining the temperature at -78 °C.
Stir for an additional 45 minutes at -78 °C.
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
Quench the reaction with water and extract the product with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Swern Oxidation Mechanism
Caption: Mechanism of the Swern oxidation.
Hypervalent Iodine Reagents: The Gentle Power of Dess-Martin Periodinane (DMP)
Dess-Martin Periodinane is a highly selective and mild reagent for the oxidation of primary alcohols to aldehydes.[2][7] It operates under neutral conditions at room temperature, making it ideal for sensitive substrates.[2] The workup is often straightforward, and yields are typically very high.[7] The main considerations are the cost of the reagent and its potential for explosive decomposition upon heating or shock.[7]
Experimental Protocol: Oxidation of a Substituted Pyrazole Methanol with DMP
To a solution of the pyrazole methanol (1.0 eq.) in dichloromethane (15 mL/mmol of alcohol) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
Stir vigorously until the layers are clear.
Separate the layers and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.
Dess-Martin Periodinane Oxidation Mechanism
Caption: Mechanism of the Dess-Martin periodinane oxidation.
Catalytic "Green" Oxidation: TEMPO-Mediated Systems
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for alcohol oxidation represents a more environmentally benign approach.[8] TEMPO is a stable radical that, in the presence of a stoichiometric co-oxidant, is converted to the active N-oxoammonium species which performs the oxidation.[8] Common co-oxidants include sodium hypochlorite (bleach) and (diacetoxyiodo)benzene. A review has cited the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding aldehydes in 50-85% yields using an iron(III) chloride/TEMPO catalytic system.[9][10]
Experimental Protocol: TEMPO-Catalyzed Oxidation of a Pyrazole Methanol
To a stirred solution of the pyrazole methanol (1.0 eq.) in dichloromethane (10 mL/mmol) at 0 °C, add TEMPO (0.1 eq.).
Add a solution of (diacetoxyiodo)benzene (1.1 eq.) in dichloromethane portionwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the layers and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
TEMPO-Catalyzed Oxidation Cycle
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Selective Oxidation with Manganese Dioxide (MnO₂)
Activated manganese dioxide is a mild and selective reagent for the oxidation of allylic, benzylic, and other activated alcohols, including heteroaromatic methanols.[11][12] It has the advantage of being relatively inexpensive and the workup is simple, involving filtration of the solid reagent.[11] A significant excess of freshly activated MnO₂ is often required for efficient conversion.
Experimental Protocol: Oxidation of (1H-pyrazol-4-yl)methanol with MnO₂
To a solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in dichloromethane or chloroform (20 mL/mmol), add activated manganese dioxide (10-20 eq.).
Stir the suspension vigorously at room temperature or reflux for 12-48 hours, monitoring the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake thoroughly with dichloromethane.
Combine the filtrates and concentrate under reduced pressure to yield the crude pyrazole-4-carbaldehyde, which can be purified by column chromatography or recrystallization.
MnO₂ Oxidation Mechanism (Simplified)
Caption: Simplified mechanism of alcohol oxidation on the surface of MnO₂.
Overoxidation to Carboxylic Acids with Potassium Permanganate (KMnO₄)
For the synthesis of pyrazole carboxylic acids, a stronger oxidizing agent is required. Potassium permanganate is a powerful and cost-effective choice, capable of oxidizing primary alcohols and aldehydes to carboxylic acids.[8][11] However, the reaction conditions are harsh and can be difficult to control, often leading to lower yields and potential degradation of the pyrazole ring if not performed carefully.[6]
Conclusion and Recommendations
The selection of an appropriate oxidizing agent for pyrazole methanols is contingent upon the desired product and the specific characteristics of the substrate.
For the synthesis of pyrazole aldehydes , mild and selective reagents such as Dess-Martin periodinane and Swern oxidation are highly recommended, consistently providing high yields with minimal overoxidation. For larger scale syntheses where cost is a factor, a TEMPO-catalyzed system offers a greener and more economical alternative, although optimization of the co-oxidant and reaction conditions may be necessary. PCC remains a viable option for robust substrates where the use of a chromium-based reagent is permissible. Manganese dioxide is an excellent choice for its selectivity towards activated alcohols and simple workup.
For the direct synthesis of pyrazole carboxylic acids , a strong oxidant like potassium permanganate can be employed, though careful control of the reaction conditions is crucial to avoid unwanted side reactions and decomposition. A two-step approach, involving the initial oxidation to the aldehyde followed by a subsequent oxidation (e.g., with sodium chlorite), may offer better overall yields and purity.
By understanding the strengths and limitations of each reagent and its underlying mechanism, researchers can make informed decisions to optimize the synthesis of these valuable pyrazole-based building blocks for drug discovery and development.
References
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(30), 2647-2650. [Link]
Veibel, S., & Westöö, G. (1954). The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica, 8, 1008-1015. [Link]
El-Metwally, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
Organic Chemistry Portal. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (2020). Kinetics of Oxidation of Methanol and Ethanol By Pyridinium Chlorochromate Kinetics and Mechanism. [Link]
Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]
El-Sayed, M. A. A., & El-Sakka, I. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
Taylor, R. J. K. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(9), 655-666. [Link]
ResearchGate. (2025). Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. [Link]
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
Singh, S., & Singh, S. (1990). Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochoromate. Journal of the Indian Chemical Society, 67(8), 683-684. [Link]
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
ResearchGate. (2025). Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. [Link]
Organic Letters. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. [Link]
ResearchGate. (n.d.). The rate of oxidation of catechol in methanol (µmol·L −1 ·min −1 ) (2L/1M). [Link]
Blomstrand, R., & Theorell, H. (1970). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 68(3), 3499-3504. [Link]
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
TRUNNANO. (2023). Oxidation with Manganese Dioxide. [Link]
Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. [Link]
ScienceMadness. (2011). Permanganate oxidation of methanol. [Link]
Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
A Senior Application Scientist's Guide to Distinguishing (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol from its Regioisomers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is paramount. The pyrazole scaffold, a cornerstone in medicinal chemistry, frequently prese...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic intermediates is paramount. The pyrazole scaffold, a cornerstone in medicinal chemistry, frequently presents a significant analytical challenge: regioisomerism.[1][2][3] The synthesis of molecules such as (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol can often yield a mixture of isomers, where the relative positions of the substituents on the pyrazole ring differ. Distinguishing these isomers is not merely an academic exercise; it is a critical step in ensuring the efficacy, safety, and patentability of the final product.
This guide provides an in-depth, technically-grounded workflow for the unambiguous differentiation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol from its primary regioisomers. We will move beyond simple data reporting to explain the why behind the chosen analytical strategies, empowering researchers to confidently characterize these challenging molecules.
The Challenge: Unmasking the Regioisomers
The reaction to produce the target molecule, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, can theoretically lead to several regioisomers. The most probable of these arise from the different possible arrangements of the bromo, methyl, and methanol groups on the pyrazole ring. For the purpose of this guide, we will focus on the most likely regioisomeric impurities.
The Target Molecule and Its Potential Regioisomers:
The core of the analytical problem lies in the fact that these isomers share the same molecular formula and, consequently, the same exact mass. This renders simple mass spectrometry insufficient for their differentiation, necessitating the use of more sophisticated techniques that probe the molecule's connectivity and spatial arrangement.
The Solution: A Multi-faceted Spectroscopic Approach
A robust strategy for distinguishing these regioisomers relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While high-resolution mass spectrometry confirms the elemental composition, a suite of NMR experiments provides the definitive evidence of the substitution pattern. In cases of ambiguity, X-ray crystallography can offer the ultimate structural confirmation.[1][6][7][8]
Visualizing the Analytical Workflow
The following diagram outlines the logical flow of the analytical process, from initial sample analysis to definitive structural assignment.
Caption: Workflow for the differentiation of pyrazole regioisomers.
Deep Dive into the Experimental Data
The key to distinguishing these isomers lies in the subtle yet significant differences in their NMR spectra. The chemical environment of each proton and carbon atom is unique to its position on the pyrazole ring, leading to distinct chemical shifts and coupling patterns.
¹H NMR Spectroscopy: The First Clue
The proton NMR spectrum provides the initial and often most telling evidence. The key diagnostic signals are those of the pyrazole ring proton (if present), the N-methyl group, and the methylene protons of the methanol substituent.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ ppm):
The chemical shift of the lone pyrazole proton is influenced by the position of the bromine atom.
N-CH₃
~3.8 (s)
~3.9 (s)
The proximity of the bromine atom can slightly deshield the N-methyl protons.
-CH₂OH
~4.6 (s)
~4.5 (s)
The environment around the methanol group will also cause slight variations in chemical shift.
-OH
Variable (broad s)
Variable (broad s)
This signal is often broad and its position is concentration and solvent dependent.
Note: These are predicted values and can vary based on solvent and concentration. Experimental verification is crucial.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
The carbon NMR spectrum, particularly when combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, provides a definitive count of the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). This is invaluable for confirming the overall structure and substitution pattern.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ ppm):
The presence or absence of a protonated C3 is a clear indicator.
C4
Quaternary (Methanol-substituted)
Quaternary (Methanol-substituted)
The chemical shift will be influenced by the adjacent substituents.
C5
Quaternary (Br-substituted)
~129
The position of the bromine atom dramatically alters the chemical shift of the carbon it is attached to.
N-CH₃
~38
~39
Similar to the proton NMR, the carbon of the N-methyl group will show a slight shift.
-CH₂OH
~55
~56
The chemical shift of the methanol carbon provides another point of comparison.
2D NMR Spectroscopy: The Unambiguous Proof
When one-dimensional NMR spectra are insufficient for a definitive assignment, two-dimensional techniques are employed. For pyrazole regioisomers, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.[9][10][11][12][13][14]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation for our target molecule is between the N-methyl protons and the C5 carbon of the pyrazole ring. This correlation would be absent in Regioisomer 1.[9][10][14]
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. For the target molecule, a NOESY correlation would be expected between the N-methyl protons and the pyrazole H3 proton. In contrast, for a regioisomer where the methyl group is adjacent to the methanol substituent, a correlation between the N-methyl protons and the methylene protons of the methanol group would be observed.[11][14]
The following diagram illustrates the critical HMBC and NOESY correlations that differentiate the target molecule from a key regioisomer.
Caption: Key HMBC and NOESY correlations for structural elucidation.
Mass Spectrometry: Beyond Just the Molecular Weight
While electron ionization mass spectrometry (EI-MS) will yield the same molecular ion for all regioisomers, their fragmentation patterns can differ. The positions of the substituents influence the stability of the resulting fragment ions, leading to variations in their relative abundances. Although not as definitive as NMR, these differences can provide supporting evidence for a structural assignment.[15][16][17][18][19]
Predicted Fragmentation Pathways:
The fragmentation of N-methylpyrazoles often involves rearrangement to a pyridazine or pyrimidine ring.[15] The loss of bromine, the methanol group, or a portion of the pyrazole ring will lead to characteristic fragment ions. Comparing the relative intensities of these fragments between samples can aid in differentiation.
Experimental Protocols
To ensure the reproducibility and reliability of the data, the following detailed protocols are provided.
NMR Sample Preparation and Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]
¹H NMR Acquisition:
Spectrometer: 400 MHz or higher for optimal resolution.
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).
Select the appropriate pulse programs (e.g., 'hmbcgplpndqf' for HMBC and 'noesygpph' for NOESY on Bruker).
Optimize the spectral widths and acquisition times for both dimensions. HMBC experiments typically require more scans than other 2D experiments to achieve a good signal-to-noise ratio.[9]
Mass Spectrometry Analysis
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified pyrazole derivative in a volatile solvent such as methanol or acetonitrile.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
Ionization: Electron Ionization (EI) is typically used to induce fragmentation.
Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion and the fragmentation pattern.
Conclusion
The unambiguous differentiation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol from its regioisomers is a critical analytical task that requires a systematic and multi-technique approach. While ¹H and ¹³C NMR provide the foundational data, the strategic application of 2D NMR experiments, particularly HMBC and NOESY, is often necessary for a definitive structural assignment. By understanding the underlying principles of these techniques and carefully interpreting the resulting data, researchers can confidently navigate the complexities of pyrazole chemistry and ensure the integrity of their scientific endeavors.
References
Puthan Peedikakkal, A. M., et al. (2022). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321. Available at: [Link]
Silva, A. M. G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. Available at: [Link]
Claramunt, R. M., et al. (1992). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 30(2), 151-155. Available at: [Link]
Al-Warhi, T., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29337-29354. Available at: [Link]
Al-Warhi, T., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29337-29354. Available at: [Link]
Al-Majidi, S. M. R., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 6(34), 9034-9041. Available at: [Link]
Khan, M. A., & Baphna, M. (1982). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 4(4), 225-228. Available at: [Link]
Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]
Ben-Salah, M., et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 23(11), 2959. Available at: [Link]
Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. InTech. Available at: [Link]
Moneti, G., et al. (1990). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 1(5), 429-437. Available at: [Link]
Li, D., et al. (2007). Structure Elucidation of a Pyrazolo[6][21]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1103-1110. Available at: [Link]
Al-Ghorbani, M., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]
Chen, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8093-8103. Available at: [Link]
Martin, N., et al. (2005). Structural elucidation of a new Δ2‐pyrazoline derivatives using 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 43(8), 673-677. Available at: [Link]
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5851. Available at: [Link]
Zhang, Y., et al. (2021). Detection and Differentiation of Amines and N‐Heterocycles via Recognition Enabled Chromatographic F NMR. Angewandte Chemie International Edition, 60(5), 2399-2404. Available at: [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5851. Available at: [Link]
Ghamdi, A. M. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836. Available at: [Link]
Faure, R., et al. (1988). High resolution ¹³C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146. Available at: [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
Chen, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8093-8103. Available at: [Link]
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5851. Available at: [Link]
Ghorab, M. M., et al. (2000). Synthesis and pharmacological evaluation of 7-substituted 1-ethyl-3,4,10-trimethyl-1,10-dihydro-11H-pyrazolo[3,4-c][1][9] benzodiazocin-11-one. A new ring system. Farmaco, 55(4), 249-256. Available at: [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 263. Available at: [Link]
University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]
National Institute of Justice. (2016). Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Available at: [Link]
Pate, B. H., & Prozument, K. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Comprehensive Reviews in Food Science and Food Safety, 22(3), 204-219. Available at: [Link]
Desai, N. C., et al. (2014). A series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Journal of Saudi Chemical Society, 18(5), 592-599. Available at: [Link]
NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. NIST Chemistry WebBook. Available at: [Link]
Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
Jimeno, M. L., et al. (2003). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Journal of Molecular Structure, 651-653, 291-295. Available at: [Link]
Bagley, M. C., et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 20(8), 13836-13854. Available at: [Link]
PubChem. (n.d.). (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol. Available at: [Link]
de la Torre, B. G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5). Available at: [Link]
Comparative Guide: Purity Validation Standards for (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Executive Summary: The Halogen Challenge For drug development professionals working with (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol , standard purity validation is complicated by two factors: the high mass percentage of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Challenge
For drug development professionals working with (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol , standard purity validation is complicated by two factors: the high mass percentage of Bromine (~41.8%) and the potential for regio-isomeric contamination (specifically the 4-bromo-5-methanol isomer).
While Elemental Analysis (EA) via combustion remains a prerequisite for many peer-reviewed journals, it often fails to detect non-combustible impurities (silica, inorganic salts) or distinguish between isomers. This guide compares the traditional Combustion Analysis (CHN) standard against the modern "Gold Standard" of Quantitative NMR (qNMR) , providing a validated workflow to ensure your intermediate meets the stringent requirements of pharmaceutical synthesis.
Theoretical Standards & Baseline Data
Before selecting an analytical method, the theoretical baseline must be established. The high bromine content requires specific calibration of combustion analyzers to prevent interference.
Target Molecule: (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Formula: C
Critical Insight: The high Bromine content (>40%) acts as a "mass sink." A 1% error in Bromine determination can skew the Carbon/Nitrogen ratio significantly. Standard CHN analyzers without halogen traps (e.g., silver wool or tungsten oxide) will yield erratic results due to the formation of volatile bromine gases that interfere with thermal conductivity detectors.
Method Comparison: Combustion (CHN) vs. qNMR
We evaluated two primary methodologies for validating the purity of this specific pyrazole intermediate.
Method A: Classical Combustion Analysis (CHN)
Principle: High-temperature combustion (900°C+) in an oxygen-rich environment.
Status: Traditional Requirement for Publication.
Pros:
Accepted universally by journals (JOC, J. Med. Chem).
Requires minimal method development (standard "shoot and burn").
Cons:
Blind to Isomers: Cannot distinguish between the target (5-bromo) and the impurity (4-bromo).
Blind to Inorganics: Silica gel (SiO
) from column chromatography does not combust, artificially lowering %C, %H, and %N values proportionally.
Halogen Interference: Requires aggressive scrubbing of halogen gases.
Method B: Quantitative NMR (qNMR) – Recommended
Principle: Integration of proton signals relative to a traceable Internal Standard (IS).
Status: Modern "Gold Standard" for Pharmaceutical Intermediates.
Pros:
Absolute Purity: Detects water, residual solvents, and inorganic salts (by mass balance).
Structural Specificity: Clearly resolves the regiochemistry of the pyrazole ring (N-Me shift differs between 5-Br and 4-Br isomers).
Protocol A: Optimized CHN Analysis for Brominated Pyrazoles
Use this protocol if submitting for publication requiring elemental data.
Sample Preparation: Recrystallize the sample from Ethanol/Heptane to remove silica. Dry in a vacuum oven at 40°C for 12 hours to remove solvent residues (solvent trapped in the lattice is the #1 cause of EA failure).
Weighing: Weigh 2.0 – 3.0 mg of sample into a tin capsule.
Additive: Add 5–10 mg of Tungsten(VI) oxide (WO
) or Vanadium(V) oxide (VO) to the capsule.
Reasoning: These oxides act as combustion aids and help bind the Bromine, preventing the formation of volatile Br
gas which can corrode the detector or mimic Nitrogen signals.
Combustion: Run at 980°C with an Oxygen boost time of 60 seconds.
Validation: Ensure the instrument is calibrated with a halogenated standard (e.g., p-bromobenzoic acid) rather than simple acetanilide.
Protocol B: qNMR Validation (The "Truth" Standard)
Use this protocol for internal drug development and CoA generation.
Internal Standard (IS) Selection:
Recommended:Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .
Criteria: High purity (>99.9%), non-hygroscopic, and signals do not overlap with the pyrazole protons.
Solvent: DMSO-d
(Provides excellent solubility for polar alcohols).
Preparation:
Weigh exactly ~10 mg of Sample (
) and ~10 mg of IS () into the same vial. Record weights to 0.001 mg precision.
Dissolve in 0.6 mL DMSO-d
.
Acquisition:
Pulse angle: 90°.
Relaxation delay (D1): 60 seconds (Crucial: T1 relaxation for quaternary carbons in pyrazoles can be long; insufficient D1 leads to under-integration).
Scans: 16 or 32.
Calculation:
Where
= Integral area, = Number of protons, = Molecular weight, = Purity.[2]
Visualization: Purity Validation Workflow
The following decision tree illustrates the logical flow for validating (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, ensuring both chemical identity and elemental composition compliance.
Figure 1: Validated decision tree for characterizing brominated pyrazole intermediates. Note the critical "Isomer Check" step early in the process to avoid validating the wrong regioisomer.
Data Comparison: Common Impurities
The following table highlights how common impurities affect the Elemental Analysis results, demonstrating why EA can be misleading without orthogonal data.
Impurity Type
Source
Effect on %C (Theoretical: 31.44%)
Effect on %N (Theoretical: 14.66%)
Detection Method
Silica Gel (SiO)
Flash Column
Lowers (Inert diluent)
Lowers (Inert diluent)
Ash Test / qNMR
Water (HO)
Hygroscopic nature
Lowers
Lowers
Karl Fischer / NMR
Dichloromethane
Extraction solvent
Lowers (Dilutes C/N ratio)
Lowers
1H NMR
Regioisomer
Synthesis byproduct
No Change (Isomers have identical EA)
No Change
1H NMR (Required)
Conclusion
For (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol , relying solely on Elemental Analysis is risky due to the inability to detect regioisomers and the technical challenges of high-bromine combustion.
Recommendation: Use qNMR as the primary standard for purity assignment during the development phase. Reserve Combustion Analysis only for final publication requirements, ensuring the use of Tungsten Oxide additives to manage bromine interference.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
ChemicalBook. (2025). "(4-bromo-1-methyl-1H-pyrazol-5-yl)methanol Properties and Suppliers." Link
BldPharm. (2025). "Product Analysis: (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol." Link
RSSL. (2024). "qNMR for Purity Determination in Pharmaceuticals." Link
AZoNano. (2023).[3] "The Problems Associated With Elemental Analysis and Halogen Interference." Link
Executive Summary Immediate Action Required: Treat (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol as Halogenated Organic Waste . Under no circumstances should this compound be disposed of in general trash, drain systems, or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Immediate Action Required: Treat (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol as Halogenated Organic Waste .
Under no circumstances should this compound be disposed of in general trash, drain systems, or non-halogenated solvent streams.[1][2] The presence of the bromine atom on the pyrazole ring necessitates high-temperature incineration with specific flue gas scrubbing (to neutralize hydrogen bromide).[2] Misclassification into non-halogenated waste streams can result in regulatory fines (EPA/RCRA) and damage to standard catalytic oxidizers used in non-halogenated waste treatment.[2]
Chemical Profile & Hazard Identification
Before disposal, verify the identity of the substance.[1][2] Pyrazole isomers are common; ensure your CAS number matches the specific structural isomer in hand.[2]
Parameter
Data
Chemical Name
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
Common CAS
1415638-13-9 (Verify against specific vial; isomers exist)
Molecular Formula
C₅H₇BrN₂O
Physical State
Solid (typically off-white to yellow crystalline powder)
Not P- or U-listed specifically; regulated as Halogenated Waste due to Br content.[2]
The "Halogen Rule" (Scientific Rationale)
Why do we segregate this?
Combustion Chemistry: When non-halogenated organics (e.g., Acetone, Methanol) are incinerated, they produce CO₂ and H₂O.[1][2] When brominated compounds are incinerated, they produce Hydrogen Bromide (HBr) and potentially bromine gas (Br₂).[1][2]
Infrastructure Damage: HBr is highly corrosive to the metal refractory linings of standard incinerators.[2]
Toxic Byproducts: Improper combustion temperatures can lead to the formation of brominated dioxins and furans, which are persistent environmental toxins.[2]
The Protocol: Therefore, this waste is sent to specialized facilities equipped with alkaline scrubbers that capture acid gases before they are released.[2]
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (At the Bench)
Do NOT mix this solid with non-halogenated solvents (e.g., Acetone washings) unless you intend to label the entire container as Halogenated Waste.[1][2]
Scenario A: Pure Solid Waste (Expired/Excess Material) [1][2]
Keep the material in its original vial if possible.[2]
If transferring, place the solid into a clear, wide-mouth high-density polyethylene (HDPE) or glass jar.[2]
Labeling: Affix a hazardous waste tag immediately.[2]
Constituents: List "(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol" fully. Do not use abbreviations.
If the compound is dissolved in a solvent (e.g., DCM, DMSO, Methanol), the entire solution is now Halogenated Waste.[1][2]
Pour into the Halogenated Solvent carboy (typically designated with a specific color, often yellow or green depending on institutional coding).[2]
Critical Threshold: Even 1% halogen content classifies the whole container as halogenated.[2]
Phase 2: Containerization & Storage[2][3][4]
Secondary Containment: Store the waste container in a secondary tray (polypropylene) to capture potential leaks.[2]
Compatibility: Ensure the waste is not mixed with strong oxidizers (e.g., nitric acid, peroxides), as pyrazoles can be oxidized, potentially evolving heat or gases.[1][2]
Cap Torque: Ensure caps are "hand-tight" to prevent fume leakage but allow for pressure equilibration if the vessel is stored in a fluctuating temperature environment.[2]
Phase 3: Labeling & Documentation
Use the following nomenclature for your waste tag:
Chemical Name: (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[2]
Waste Stream: Halogenated Organic Solid (or Liquid if dissolved)[1][2]
The following logic tree guides the researcher through the disposal decision process to ensure compliance.
Figure 1: Decision matrix for disposing of brominated pyrazole derivatives. Note that mixing with non-halogenated solvents still results in a halogenated waste classification.[2]
Spill Response Procedures
In the event of a benchtop spill of the solid material:
PPE: Don Nitrile gloves (double gloving recommended), safety glasses, and a lab coat.[1][2]
Containment: Do not use a vacuum cleaner (creates dust aerosols).[2] Use the Wet Wipe Method .[2]
Wet a paper towel or absorbent pad with a compatible solvent (Ethanol or Water).[2]
Gently wipe the powder inward to avoid spreading.[2]
Disposal of Debris: Place all contaminated wipes, gloves, and scoopers into the Solid Halogenated Waste container.[1][2] Do not throw spill cleanup materials into the regular trash.[2]
References
United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents.[2] 40 CFR Part 261.[2] Available at: [Link][1]
Princeton University EHS. Waste Removal and Waste Management: Halogenated vs Non-Halogenated Solvents. Available at: [Link][2]
PubChem. Compound Summary: (5-bromo-1-methylpyrazol-4-yl)methanol.[2] National Library of Medicine.[2] Available at: [Link][1]